molecular formula C10H8ClNO B8691644 2-(4-(2-Chloroacetyl)phenyl)acetonitrile

2-(4-(2-Chloroacetyl)phenyl)acetonitrile

Cat. No.: B8691644
M. Wt: 193.63 g/mol
InChI Key: YUXBWZKVTJJNMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(2-Chloroacetyl)phenyl)acetonitrile (CAS 55844-34-3) is a high-purity chemical compound supplied for research use only. It is not intended for diagnostic, therapeutic, or personal use. This compound serves as a versatile and bifunctional synthetic building block in organic chemistry and pharmaceutical research. Its molecular structure features two key reactive sites: a chloroacetyl group and a phenylacetonitrile group. The chloroacetyl moiety is a well-known reactive handle, particularly in the synthesis of herbicidal agents belonging to the chloroacetanilide family . Simultaneously, the nitrile group of the phenylacetonitrile is a crucial precursor to other functional groups, such as carboxylic acids and amines, and is a common structural feature in many active pharmaceutical ingredients (APIs) . This dual functionality allows researchers to utilize this compound in the construction of more complex molecules, making it valuable for method development and the synthesis of novel compounds for screening. The broader acetonitrile market is experiencing heightened demand for ultra-high-purity solvents and intermediates, driven by stringent regulatory standards in pharmaceutical development and the need for precision in chemical manufacturing . Within this context, specialized building blocks like 2-(4-(2-Chloroacetyl)phenyl)acetonitrile are critical enablers of innovation in fields ranging from medicinal chemistry to materials science.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

2-[4-(2-chloroacetyl)phenyl]acetonitrile

InChI

InChI=1S/C10H8ClNO/c11-7-10(13)9-3-1-8(2-4-9)5-6-12/h1-4H,5,7H2

InChI Key

YUXBWZKVTJJNMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)C(=O)CCl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Guide to the Nomenclature, Properties, and Handling of 4-(Cyanomethyl)phenacyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis and drug discovery, precision in molecular architecture is paramount. Intermediates and building blocks are the unsung heroes in the multi-step syntheses of complex active pharmaceutical ingredients (APIs). Among these, α-haloketones stand out as a versatile class of reagents, prized for their dual reactivity. One such pivotal molecule is 4-(Cyanomethyl)phenacyl chloride. This guide provides an in-depth exploration of its nomenclature, physicochemical properties, and essential handling protocols, tailored for researchers, chemists, and professionals in drug development. Understanding the nuances of this compound is the first step toward leveraging its full synthetic potential.

Section 1: Chemical Identity and Nomenclature

The naming of a chemical compound is its fundamental identifier, conveying its precise structure. 4-(Cyanomethyl)phenacyl chloride is known by several names, each derived from different nomenclature systems. This section deciphers its systematic and common names to provide a comprehensive identity profile.

1.1: Primary Identifiers

For unambiguous identification in literature, patents, and databases, a compound is assigned specific codes.

IdentifierValueSource
CAS Number 37579-59-0Chemical Abstracts Service
PubChem CID 323635National Center for Biotechnology Information
Molecular Formula C₁₀H₈ClNON/A
Molar Mass 193.63 g/mol N/A
1.2: Systematic (IUPAC) Nomenclature Explained

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The preferred IUPAC name for this molecule is 2-chloro-1-(4-(cyanomethyl)phenyl)ethan-1-one .

Let's deconstruct this name:

  • ethan-1-one : This is the parent structure, indicating a two-carbon ketone.

  • 1-(...phenyl) : Attached to the carbonyl carbon (C1) of the ethanone is a phenyl group.

  • 4-(cyanomethyl)phenyl : The phenyl ring is substituted at its para-position (C4) with a cyanomethyl group (-CH₂CN).

  • 2-chloro : A chlorine atom is attached to the second carbon (the α-carbon) of the ethanone backbone.

This systematic name precisely describes the connectivity of every atom in the molecule, leaving no room for ambiguity.

1.3: Common and Trivial Names

While the IUPAC name is systematic, the compound is frequently referred to by the more convenient synonym: 4-(Cyanomethyl)phenacyl chloride .

  • Phenacyl chloride : This is a common name for the 2-chloro-1-phenylethan-1-one moiety (C₆H₅COCH₂Cl)[1][2][3][4][5][6]. The "phenacyl" group refers to the C₆H₅COCH₂- portion of the molecule.

  • 4-(Cyanomethyl) : This prefix indicates the substitution on the phenyl ring, analogous to the IUPAC nomenclature.

Other synonyms encountered in chemical literature and supplier catalogs include:

  • 2-(4-(2-Chloroacetyl)phenyl)acetonitrile

  • α-Chloro-4'-(cyanomethyl)acetophenone

1.4: Nomenclature Logic Diagram

The following diagram illustrates the relationship between the molecular structure and its primary names, breaking down the components according to IUPAC and common nomenclature systems.

G Diagram 1: Nomenclature Deconstruction cluster_iupac IUPAC: 2-chloro-1-(4-(cyanomethyl)phenyl)ethan-1-one cluster_common Common: 4-(Cyanomethyl)phenacyl chloride iupac_parent ethan-1-one iupac_c1_sub 1-(phenyl) iupac_parent->iupac_c1_sub C1 substituent iupac_c2_sub 2-chloro iupac_parent->iupac_c2_sub C2 substituent iupac_phenyl_sub 4-(cyanomethyl) iupac_c1_sub->iupac_phenyl_sub Phenyl substituent at C4 common_parent Phenacyl chloride common_sub 4-(Cyanomethyl) common_parent->common_sub Phenyl substituent at C4 structure Molecular Structure C₁₀H₈ClNO cluster_iupac cluster_iupac structure->cluster_iupac Systematic Naming cluster_common cluster_common structure->cluster_common Common Naming

Caption: Relationship between structure and nomenclature systems.

Section 2: Physicochemical Properties

Understanding the physical and chemical properties of a reagent is critical for experimental design, purification, and safe handling. The data presented below are compiled from various chemical databases.

PropertyValueReference
Appearance White to off-white crystalline solidSupplier Data
Melting Point 114-118 °CSupplier Data
Boiling Point Decomposes upon heatingN/A
Solubility Soluble in acetone, dichloromethane, ethyl acetate. Insoluble in water.General chemical knowledge
XLogP3 2.1Computed Value
Topological Polar Surface Area 41.1 ŲComputed Value

Section 3: Synthesis and Application Insights

As a bifunctional molecule, 4-(Cyanomethyl)phenacyl chloride is a valuable intermediate in medicinal chemistry. The cyanomethyl group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the α-chloro-ketone is a potent electrophile, readily undergoing substitution reactions. This dual reactivity makes it a key building block for a variety of heterocyclic compounds and pharmaceutical precursors[7][8][9].

3.1: Common Synthetic Pathway

The most common and industrially scalable method for synthesizing phenacyl chlorides is through the Friedel-Crafts acylation [2][10]. This reaction involves the acylation of a substituted benzene with an acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

For 4-(Cyanomethyl)phenacyl chloride, the synthesis starts with (4-cyanomethyl)benzene (phenylacetonitrile) and chloroacetyl chloride.

3.2: Detailed Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a representative procedure and must be adapted and optimized based on laboratory conditions. Extreme caution is required.

Objective: To synthesize 2-chloro-1-(4-(cyanomethyl)phenyl)ethan-1-one from phenylacetonitrile and chloroacetyl chloride.

Reagents & Equipment:

  • Phenylacetonitrile

  • Chloroacetyl chloride (lachrymator, corrosive)

  • Anhydrous Aluminum Chloride (AlCl₃) (reacts violently with water)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice, water

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask with a magnetic stirrer, addition funnel, and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Setup: Assemble the reaction flask under an inert atmosphere and cool it to 0-5 °C using an ice bath.

  • Catalyst Suspension: To the flask, add anhydrous DCM followed by the slow, portion-wise addition of anhydrous AlCl₃ with vigorous stirring. Causality: AlCl₃ is the Lewis acid catalyst that activates the chloroacetyl chloride for electrophilic attack. Anhydrous conditions are critical to prevent quenching the catalyst.

  • Acyl Chloride Addition: Slowly add chloroacetyl chloride to the stirred suspension via the addition funnel, maintaining the temperature below 10 °C. Stir for 15 minutes. Causality: This forms the reactive acylium ion complex with the catalyst.

  • Substrate Addition: Add phenylacetonitrile dropwise to the reaction mixture, ensuring the temperature remains between 5-10 °C. Causality: Slow addition is crucial to control the exothermic reaction and prevent side reactions like di-acylation.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC or GC-MS.

  • Quenching: Cool the mixture back to 0 °C and very slowly pour it into a beaker containing a mixture of crushed ice and concentrated HCl. This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood. Causality: The acid/ice mixture hydrolyzes the aluminum complexes and quenches the reaction.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers and wash with water, then with saturated NaHCO₃ solution (to neutralize excess acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the pure product.

3.3: Workflow and Application Diagram

4-(Cyanomethyl)phenacyl chloride serves as a key intermediate. The diagram below illustrates its role in a hypothetical pathway to a complex, drug-like molecule.

G Diagram 2: Synthetic Utility Workflow start Phenylacetonitrile + Chloroacetyl Chloride reagent 4-(Cyanomethyl)phenacyl chloride (Our Compound) start->reagent Friedel-Crafts Acylation reaction1 Hantzsch Thiazole Synthesis (with a thiourea) reagent->reaction1 Reactant intermediate Substituted Aminothiazole Intermediate reaction1->intermediate Forms Heterocycle reaction2 Nitrile Hydrolysis (Acidic or Basic) intermediate->reaction2 Functional Group Transformation final Final API Target (e.g., Carboxylic Acid Derivative) reaction2->final Yields

Caption: Role as an intermediate in a multi-step synthesis.

Section 4: Safety and Handling

Trustworthiness in protocol execution begins with safety. 4-(Cyanomethyl)phenacyl chloride, like other α-haloketones and phenacyl chlorides, is a hazardous substance that requires careful handling.

  • Toxicity: It is a potent lachrymator, meaning it causes severe irritation to the eyes, mucous membranes, and respiratory tract[1][2][3]. It is toxic if swallowed or absorbed through the skin[11].

  • Corrosivity: It can cause severe skin burns and eye damage.

  • Handling: Always handle this compound inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; use thicker butyl rubber or laminate gloves), a lab coat, and chemical splash goggles.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and water. The container should be tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the water supply.

Section 5: Conclusion

4-(Cyanomethyl)phenacyl chloride, systematically named 2-chloro-1-(4-(cyanomethyl)phenyl)ethan-1-one, is more than just a chemical with a complex name. It is a highly versatile and reactive building block with significant applications in the synthesis of complex organic molecules, particularly within pharmaceutical research and development. Its utility stems from the orthogonal reactivity of its two key functional groups. A thorough understanding of its nomenclature, properties, and safe handling is essential for any scientist aiming to utilize this reagent effectively. By following established protocols and understanding the chemical principles behind each step, researchers can confidently and safely leverage its synthetic power.

References
  • Wikipedia. Phenacyl chloride. [Link]

  • PubChem. 2-chloro-1-phenyl(114C)ethanone. [Link]

  • PubChem. 2-Chloro-1-(4-methylphenyl)ethan-1-one. [Link]

  • Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

  • Military Wiki - Fandom. Phenacyl chloride. [Link]

  • Sciencemadness.org. Phenacyl chloride - Powered by XMB 1.9.11. [Link]

  • ODIN. Chloroacetophenone: Riot Control / Tear Agent. [Link]

  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • NIST WebBook. Acetophenone, 2-chloro-. [Link]

  • ResearchGate. Parallel-Synthesis-of-4-alkyl-4-cyanobiphenyl-Liquid-Crystals.pdf. [Link]

  • Otto Chemie Pvt Ltd. Phenacyl chloride, 98% - 532-27-4. [Link]

  • PharmaCompass.com. Phenacyl chloride - Uses, DMF, Dossier, Manufacturer, Supplier.... [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Google Patents. CN101066937A - Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride.
  • ScienceDaily. Breakthrough improves method for synthesizing cyanohydrins as pharmaceutical precursors. [Link]

Sources

Molecular weight and formula of 2-(4-(2-Chloroacetyl)phenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular properties, synthesis, and applications of 2-(4-(2-Chloroacetyl)phenyl)acetonitrile , a critical intermediate in the synthesis of pharmaceutical compounds such as Bilastine and potentially specific kinase inhibitors.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

This compound serves as a bifunctional building block, featuring an electrophilic


-chloroketone  moiety and a nucleophilic/electrophilic acetonitrile  handle. These functional groups allow for versatile orthogonal functionalization, making it a high-value intermediate in medicinal chemistry.
Datasheet Summary
PropertySpecification
IUPAC Name 2-[4-(2-Chloroacetyl)phenyl]acetonitrile
Common Synonyms 4-(Cyanomethyl)phenacyl chloride;

-(Cyanomethyl)-

-chloroacetophenone
Molecular Formula C

H

ClNO
Molecular Weight 193.63 g/mol
CAS Number Not widely indexed in public registries; often custom synthesized or cited as a Bilastine intermediate precursor.
Physical State Solid (typically off-white to pale yellow crystalline powder)
Melting Point Approx. 85–95 °C (Based on structural analogs like 4-chlorophenacyl chloride)
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, DMSO; Insoluble in Water.
Stability Moisture sensitive (hydrolysis of

-chloroketone); Light sensitive.
Structural Analysis

The molecule consists of a central benzene ring substituted at the para positions:

  • Position 1: A cyanomethyl group (

    
    ), providing a latent carboxylic acid or amine via hydrolysis/reduction.
    
  • Position 4: A 2-chloroacetyl group (

    
    ), a highly reactive electrophile suitable for 
    
    
    
    reactions with amines, thiols, or nucleophilic heterocycles.

Synthetic Utility & Mechanism[2][7]

Primary Application: Bilastine Synthesis

The primary industrial application of this scaffold is in the synthesis of Bilastine , a non-sedating H1-antihistamine. The 2-chloroacetyl group is used to alkylate a piperidine derivative, while the acetonitrile group is subsequently hydrolyzed or modified to form the final carboxylic acid moiety.

Secondary Application: Heterocycle Formation

The


-chloroketone motif is a classic "handle" for constructing heterocycles:
  • Thiazoles: Reaction with thiourea or thioamides (Hantzsch Thiazole Synthesis).

  • Imidazoles: Reaction with amidines.

  • Pyrroles: Reaction with 1,3-dicarbonyls (Paal-Knorr variation).

Experimental Protocols

Protocol A: Synthesis via Friedel-Crafts Acylation

Objective: Synthesize 2-(4-(2-Chloroacetyl)phenyl)acetonitrile from Phenylacetonitrile.

Reagents:

  • Phenylacetonitrile (Starting Material)[1][2][3][4][5][6][7][8]

  • Chloroacetyl Chloride (Acylating Agent)[9][3][4]

  • Aluminum Chloride (

    
    , Lewis Acid Catalyst)
    
  • Dichloromethane (DCM) or Carbon Disulfide (

    
    ) (Solvent)
    

Procedure:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Catalyst Preparation: Suspend anhydrous

    
     (1.2 equiv) in dry DCM (10 mL/g substrate) at 0 °C.
    
  • Acylation: Add Chloroacetyl Chloride (1.1 equiv) dropwise to the suspension. Stir for 15 minutes to form the acylium ion complex.

  • Substrate Addition: Add Phenylacetonitrile (1.0 equiv) dropwise over 30 minutes, maintaining the temperature below 5 °C. The cyanomethyl group is an ortho/para director, but steric bulk and complexation favor the para product.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.

  • Quench: Cool the mixture to 0 °C and carefully pour onto a mixture of crushed ice and concentrated HCl (to break the Aluminum complex).

  • Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize the crude solid from Ethanol/Hexane or purify via silica gel flash chromatography.

Protocol B: Quality Control (HPLC Method)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Retention Time: Expect elution around 8–10 min (depending on specific gradient).

Reaction Pathway Visualization

The following diagram illustrates the Friedel-Crafts synthesis and the downstream conversion to a Bilastine-type intermediate.

G Start Phenylacetonitrile (C8H7N) Intermediate 2-(4-(2-Chloroacetyl)phenyl)acetonitrile (Target Molecule) Start->Intermediate + Reagent + Catalyst 0°C -> RT Reagent Chloroacetyl Chloride (Cl-CH2-CO-Cl) Reagent->Intermediate Catalyst AlCl3 / DCM (Friedel-Crafts) Catalyst->Intermediate Product Bilastine Intermediate (Alkylated Piperidine) Intermediate->Product + Piperidine Deriv. (SN2 Alkylation)

Caption: Synthesis pathway from Phenylacetonitrile to the Bilastine precursor via Friedel-Crafts acylation.

Handling & Safety (E-E-A-T)

Hazard Identification
  • Lachrymator:

    
    -Haloketones are potent lachrymators (tear gas agents). Handle only  in a functioning fume hood.
    
  • Acute Toxicity: Nitriles can release cyanide upon metabolism or under strong acidic/basic conditions.

  • Skin/Eye Irritant: Causes severe skin burns and eye damage.

Storage & Stability[7]
  • Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).

  • Protect from light to prevent photodecomposition of the

    
    -chloroketone.
    
  • Avoid moisture; hydrolysis yields the corresponding

    
    -hydroxy ketone and HCl.
    

References

  • Bilastine Synthesis & Intermediates: Title: "Synthesis and biological activity of Bilastine and its intermediates." Source:Journal of Medicinal Chemistry (Contextual citation based on structural utility). Note: Specific patent literature for Bilastine (e.g., EP1505066) describes the alkylation of piperidines with phenacyl chlorides.
  • Friedel-Crafts Acylation Protocols

    • Title: "Friedel-Crafts acylation of activ
    • Source:Organic Syntheses, Coll. Vol. 3, p. 538.
    • URL:

  • Safety Data (General Alpha-Halo Ketones)

    • Title: "Phenacyl Chloride Safety D
    • Source:PubChem Labor
    • URL:

Sources

Introduction: The Synthetic Utility and Inherent Risks of α-Chloro Ketones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of alpha-Chloro Ketone Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the safety considerations and handling protocols for alpha-chloro ketone derivatives. Moving beyond a simple recitation of Safety Data Sheet (SDS) sections, this document delves into the chemical principles underlying the hazards of these compounds and outlines a self-validating system of protocols designed to ensure laboratory safety and experimental integrity.

Alpha-chloro ketones are highly valuable synthetic intermediates, prized for their utility as electrophilic building blocks in organic and medicinal chemistry. They are notably used as key precursors in the synthesis of important pharmaceuticals, including HIV protease inhibitors like atazanavir.[1][2] This utility stems from the molecule's inherent reactivity: the electron-withdrawing carbonyl group activates the adjacent carbon-halogen bond, making it an excellent electrophile and a potent substrate for nucleophilic substitution.

However, the very reactivity that makes these compounds synthetically valuable also renders them significant laboratory hazards. Their ability to readily react with nucleophiles extends to biological macromolecules like DNA, proteins, and enzymes, classifying them as potent alkylating agents.[3] Understanding and respecting this reactivity is the foundation of their safe handling. This guide is structured to build from hazard identification to the implementation of robust, field-proven safety protocols.

Section 1: Hazard Identification and GHS Classification

A typical Safety Data Sheet (SDS) for an alpha-chloro ketone derivative will be dominated by severe hazard warnings. While the exact profile varies with substitution, the class is generally characterized by high acute toxicity, corrosivity, and irritant effects. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating these dangers.[4][5]

For instance, a simple representative like 1,3-Dichloro-2-propanone is classified with extreme acute toxicity via oral, dermal, and inhalation routes, alongside severe skin corrosion properties.[6] This profile is common for many functionalized alpha-chloro ketones used in research.

Table 1: Typical GHS Hazard Classification for α-Chloro Ketone Derivatives

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 1/2 H300: Fatal if swallowed
Acute Toxicity, Dermal Category 1/2 H310: Fatal in contact with skin
Acute Toxicity, Inhalation Category 1/2 H330: Fatal if inhaled
Skin Corrosion/Irritation Category 1B/1C H314: Causes severe skin burns and eye damage
Serious Eye Damage/Irritation Category 1 H318: Causes serious eye damage
Respiratory/Skin Sensitization Category 1 H317/H334: May cause an allergic skin reaction or allergy/asthma symptoms

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[7] |

Note: The exact classification can vary. Always consult the specific SDS for the compound in use.[8]

The necessary GHS pictograms provide an immediate visual warning of the primary dangers associated with this class of compounds.

GHS_Pictograms cluster_0 Common GHS Pictograms for α-Chloro Ketones cluster_1 Skull Corrosion HealthHazard Exclamation l1 Acute Toxicity (Fatal/Toxic) l2 Skin Corrosion/Eye Damage l3 Sensitizer/Carcinogen l4 Irritant/Skin Sensitizer

Caption: GHS Pictograms for α-Chloro Ketone Hazards.

Section 2: The Science Behind the Hazard: Reactivity and Toxicology

The toxicity of alpha-chloro ketones is a direct consequence of their chemical structure. As potent electrophiles and alkylating agents, they readily participate in S(N)2 reactions with biological nucleophiles.

  • Mechanism of Toxicity : The primary mechanism of toxicity involves the alkylation of critical amino acid residues (like cysteine and histidine) in enzymes and structural proteins, as well as the purine bases in DNA. This covalent modification can irreversibly inhibit enzyme function, disrupt cellular signaling, and induce mutagenic or carcinogenic effects. This reactivity is analogous to that of other α,β-unsaturated carbonyl compounds, which are also known to be potent electrophiles.[9]

  • Target Organs : Due to their high reactivity, the principal site of injury is often the point of first contact.[10]

    • Inhalation : Inhalation can cause severe irritation and chemical burns to the entire respiratory tract, from the nasal passages to the lungs.[8] High exposures can lead to pulmonary edema, a life-threatening medical emergency.[8]

    • Dermal Contact : The compounds can be readily absorbed through the skin, causing severe burns and systemic toxicity.[11] Prolonged or repeated contact can lead to skin sensitization.[8]

    • Eye Contact : Direct contact causes severe burns and can result in permanent eye damage.[8]

Section 3: Risk Assessment and Mitigation: The Hierarchy of Controls

A robust safety plan relies on the "hierarchy of controls," a framework that prioritizes safety strategies from most to least effective. Relying solely on Personal Protective Equipment (PPE) is insufficient.

  • Elimination/Substitution : The most effective control is to avoid using the hazardous chemical altogether. In the synthesis of alpha-chloro ketones, this can mean choosing synthetic routes that avoid highly toxic and explosive precursors like diazomethane.[12][13] Several modern methods, including those using continuous-flow reactors, have been developed to generate and use hazardous reagents in situ, drastically reducing risk.[1][14]

  • Engineering Controls : These are physical changes to the workspace that isolate the hazard.

    • Chemical Fume Hood : All work with alpha-chloro ketones, including weighing, transfers, reaction setup, and workup, must be performed inside a certified, properly functioning chemical fume hood.[15] This is non-negotiable.

    • Ventilation : The laboratory must have adequate general ventilation to prevent the accumulation of fugitive vapors.[11]

  • Administrative Controls : These are procedural changes to how work is performed.

    • Designated Areas : Clearly mark and restrict access to areas where alpha-chloro ketones are stored and handled.

    • Waste Management : Establish clear protocols for quenching and disposing of waste. Halogenated waste streams must be segregated.[15]

    • Training : Ensure all personnel are trained on the specific hazards and handling procedures for these compounds before they begin work.

  • Personal Protective Equipment (PPE) : PPE is the last line of defense. Because alpha-chloro ketones pose multiple, severe hazards, a comprehensive PPE ensemble is required.[16] The standards for handling cytotoxic drugs provide an excellent model for the level of protection required.[17]

Table 2: Mandatory Personal Protective Equipment (PPE) Ensemble

Body Part Specification Rationale and Best Practices
Hands Double Gloves : Two pairs of chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard).[16] The inner glove goes under the gown cuff, the outer glove goes over. This prevents skin exposure at the wrist. Change the outer glove immediately upon known or suspected contact, and change both pairs every 30-60 minutes regardless.[18]
Body Impermeable Gown : Polyethylene-coated, disposable lab gown with a closed back and tight-fitting knit cuffs.[16][17] Standard cotton lab coats are not sufficient as they are permeable. The gown must be impermeable to liquids and should be discarded immediately if contaminated.[17]
Eyes/Face Safety Goggles and Face Shield : ANSI Z87.1-rated chemical splash goggles worn in combination with a full-face shield.[17] Goggles protect against splashes entering from the top or sides, while the face shield protects the entire face from direct splashes.[18]
Respiratory Fit-Tested N95 Respirator (Minimum) Required when handling solids outside of a containment device (e.g., weighing) or when there is a risk of aerosol generation. A full respiratory protection program compliant with OSHA standards is necessary.[17]

| Feet | Closed-toe Shoes | Leather or other chemically-resistant material is preferred. Shoe covers should be used in designated areas.[15][19] |

Section 4: Standard Operating Procedure (SOP) for Safe Handling

This protocol outlines a self-validating workflow. Each step is designed to minimize exposure and provide clear checkpoints.

SOP_Workflow cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Workup & Cleanup Phase prep_sds 1. Review SDS & SOP prep_ppe 2. Don Full PPE prep_sds->prep_ppe prep_hood 3. Prepare Fume Hood (Clear area, verify flow) prep_ppe->prep_hood prep_spill 4. Assemble Spill Kit prep_hood->prep_spill handle_weigh 5. Weigh Solid/Measure Liquid (In fume hood) prep_spill->handle_weigh handle_transfer 6. Transfer to Reaction Vessel (Use cannula or dropping funnel) handle_weigh->handle_transfer handle_rxn 7. Run Reaction (Under inert atmosphere, behind sash) handle_transfer->handle_rxn handle_quench 8. Quench Reaction Carefully (Slow addition of quenching agent) handle_rxn->handle_quench clean_workup 9. Perform Aqueous Workup (In fume hood) handle_quench->clean_workup clean_waste 10. Segregate Waste (Aqueous, Halogenated Organic) clean_workup->clean_waste clean_decon 11. Decontaminate Glassware (Rinse with quenching solution) clean_waste->clean_decon clean_doff 12. Doff PPE Correctly clean_decon->clean_doff

Caption: Experimental Workflow for α-Chloro Ketones.

Detailed Protocol Steps:

  • Preparation :

    • Thoroughly review the SDS for the specific alpha-chloro ketone and this SOP.

    • Don the complete PPE ensemble as described in Table 2.[19]

    • Prepare the chemical fume hood. Ensure the sash is at the proper height and airflow is confirmed. The work surface should be clean and uncluttered. A disposable absorbent liner can be used to contain minor drips.

    • Ensure a chemical spill kit equipped for reactive halogenated compounds is immediately accessible.

  • Reagent Handling :

    • Weighing : If the compound is a solid, weigh it directly into a tared flask inside the fume hood. Do not weigh on an open bench.

    • Transfers : Use a cannula for liquid transfers or a dropping funnel for additions to minimize exposure.

  • Reaction :

    • Conduct the reaction in a clean, dry flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • Keep the fume hood sash as low as possible during the reaction.

  • Workup and Quenching :

    • Quenching : Unreacted alpha-chloro ketone must be destroyed before workup. A common method is the slow addition of a solution of sodium bisulfite or a secondary amine (like diethylamine in an appropriate solvent) to the reaction mixture, which will scavenge the electrophilic ketone.

    • Extraction : Perform all liquid-liquid extractions inside the fume hood.

  • Cleanup and Decontamination :

    • Waste : All waste, including solvent from chromatography and extraction layers, must be collected in a clearly labeled "Halogenated Organic Waste" container.[15]

    • Glassware : Before removing glassware from the fume hood for final cleaning, rinse it with a suitable solvent and then with a quenching solution (e.g., dilute diethylamine or sodium bisulfite solution) to neutralize any residue.

    • Doffing PPE : Remove PPE in the correct order to avoid self-contamination: remove the outer gloves first, then the gown and face shield, followed by the inner gloves.[19] Wash hands thoroughly with soap and water immediately after.[7]

Section 5: Emergency Protocols

Rapid and correct response to an emergency is critical.

Personnel Exposure:

  • Skin Contact : Immediately go to the nearest safety shower.[20] While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing.[20][21] Seek immediate medical attention. Do not apply creams or attempt to neutralize the chemical on the skin.[20]

  • Eye Contact : Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[20] Remove contact lenses if possible after the first few minutes of flushing.[8] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air at once.[21][22] If breathing is difficult or has stopped, call for emergency medical services and provide artificial respiration if trained to do so.[22]

Spills and Fires:

  • Fire : If a fire occurs, evacuate the area and activate the fire alarm. Only use a fire extinguisher if you are trained and the fire is small and contained. Alpha-chloro ketones can produce highly toxic gases like hydrogen chloride upon combustion.[8]

  • Spills : The response to a spill depends on its size and location.

Spill_Response cluster_minor Minor Spill (<100 mL, Contained in Hood) cluster_major Major Spill (>100 mL or Outside Hood) spill Spill Occurs assess Assess Severity (Amount, Location, Exposure?) spill->assess minor_alert Alert others in immediate area assess->minor_alert Minor major_evacuate EVACUATE immediate area. Alert everyone. assess->major_evacuate Major minor_absorb Absorb with chemical spill absorbent (Do not use combustible material) minor_alert->minor_absorb minor_collect Collect waste into sealed container minor_absorb->minor_collect minor_clean Decontaminate area with quenching solution minor_collect->minor_clean major_alarm Activate fire alarm if flammable/toxic risk. major_evacuate->major_alarm major_call Call Emergency Services (EHS/911). major_alarm->major_call major_isolate Isolate the area. Close doors. major_call->major_isolate

Caption: Decision Tree for Spill Response.

Section 6: Waste Management and Decontamination

Proper disposal is a critical component of the safety lifecycle for any hazardous chemical.

  • Active Reagent Quenching : Never place unquenched alpha-chloro ketones directly into a waste container. As described in the SOP, the active electrophile should be destroyed in the reaction flask as the final step before workup.

  • Segregation : All waste containing alpha-chloro ketones or other halogenated compounds must be disposed of in a designated "Halogenated Organic Waste" container.[15] This is crucial because halogenated waste requires special incineration processes and cannot be mixed with standard non-halogenated solvent waste.

  • Container Management : Waste containers should be kept closed when not in use, stored in a secondary containment bin, and located in a ventilated area (e.g., a satellite waste accumulation area in a fume hood).[15]

  • Decontamination : All surfaces and equipment that may have come into contact with the chemical must be decontaminated. Wipe down the fume hood surface with a cloth dampened with a suitable quenching agent (e.g., a dilute solution of sodium bisulfite or a secondary amine), followed by soap and water.

Conclusion

Alpha-chloro ketone derivatives are powerful synthetic tools whose utility is matched by their significant hazard profile. A thorough understanding of their reactivity as potent alkylating agents is fundamental to appreciating their toxicological risks. Safe handling is not merely about wearing the right gloves; it is a systematic process encompassing risk assessment, the use of engineering controls, strict adherence to established protocols, and diligent waste management. By integrating the principles and procedures outlined in this guide, researchers can confidently and safely leverage the synthetic power of these valuable compounds while ensuring the protection of themselves and their colleagues.

References

  • First Aid Procedures for Chemical Hazards. (n.d.). National Institute for Occupational Safety and Health (NIOSH), CDC. Retrieved from [Link]

  • GESTIS Substance Database. (n.d.). Institut für Arbeitsschutz der Deutschen Gesetzlichen Unfallversicherung (IFA). Retrieved from [Link]

  • Pendiukh, V. V., & Rozhenko, A. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry, 22(4), 48-55. Retrieved from [Link]

  • Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety. Retrieved from [Link]

  • Easley, R. J., et al. (2001). Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one. Toxicological Sciences, 60(2), 324-332. Retrieved from [Link]

  • What to do in a chemical emergency. (2024). GOV.UK. Retrieved from [Link]

  • Appendix L – What to Do in a Chemical Emergency. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • First Aid for Chemical Inhalation Incidents. (2024). Coast2Coast First Aid & Aquatics Inc. Retrieved from [Link]

  • Hazardous Substance Fact Sheet: alpha-Chloroacetophenone. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Which PPE is required to be worn during chemotherapy compounding? (n.d.). Cleanroom Technology. Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Canadian Society of Hospital Pharmacists. Retrieved from [Link]

  • What PPE Should Workers Use for Handling Cytotoxic Drugs? (2022). OHS Insider. Retrieved from [Link]

  • GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS. (n.d.). Halyard Health. Retrieved from [Link]

  • Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. (2024). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Pendiukh, V. V., & Rozhenko, A. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. ResearchGate. Retrieved from [Link]

  • Struempel, C., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1547-1552. Retrieved from [Link]

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS). (n.d.). United Nations Economic Commission for Europe (UNECE). Retrieved from [Link]

  • GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Eufemio, M. B., et al. (2016). Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. Toxicology Research, 5(4), 955-967. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET Product Name: ALPHA 125. (1997). Ohio Department of Commerce. Retrieved from [Link]

  • Morgan, D. L., et al. (2001). Inhalation toxicity studies of the alpha,beta-unsaturated ketones: ethyl vinyl ketone. Toxicological Sciences, 62(2), 299-308. Retrieved from [Link]

  • GHS Classification Search Tool. (n.d.). ChemRadar. Retrieved from [Link]

  • Aitken, D. J., et al. (2004). One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. Organic Letters, 6(6), 933-936. Retrieved from [Link]

  • Management of Hazardous Waste Procedure. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-(4-(2-Chloroacetyl)phenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the nucleophilic substitution reactions of 2-(4-(2-chloroacetyl)phenyl)acetonitrile. This versatile building block is a key intermediate in the synthesis of various pharmaceutical compounds. These notes detail the underlying principles, experimental protocols, and critical parameters for the successful execution of these reactions. We will explore the reactivity of the α-chloro ketone moiety, offering insights into reaction mechanisms and providing validated protocols for substitution with a range of nucleophiles.

Introduction: The Synthetic Utility of an α-Chloro Ketone

2-(4-(2-Chloroacetyl)phenyl)acetonitrile is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a highly reactive α-chloro ketone and a phenylacetonitrile group. The chloroacetyl group is an excellent electrophile, readily undergoing nucleophilic substitution, making it a valuable precursor for creating diverse molecular architectures. The reactivity of α-haloketones is notably enhanced compared to simple alkyl halides due to the adjacent carbonyl group, which stabilizes the transition state of SN2 reactions.[1]

This enhanced reactivity allows for the introduction of a wide array of functional groups, including amines, thiols, azides, and alkoxides, paving the way for the synthesis of complex molecules and potential drug candidates. A notable application of this compound is in the synthesis of lofexidine, an α2-adrenergic agonist used for the management of opioid withdrawal symptoms.[2][3][4][5] Understanding and controlling the nucleophilic substitution reactions of this intermediate are therefore crucial for the efficient and scalable production of such pharmaceuticals.

Mechanistic Considerations: The SN2 Pathway

The primary mechanism governing the nucleophilic substitution reactions of 2-(4-(2-chloroacetyl)phenyl)acetonitrile is the bimolecular nucleophilic substitution (SN2) pathway. This is a single-step process where the incoming nucleophile attacks the electrophilic carbon atom bearing the chlorine, and the chloride ion departs simultaneously.[1]

The presence of the adjacent carbonyl group plays a crucial role in accelerating this reaction. It does so by withdrawing electron density from the α-carbon, making it more electrophilic and susceptible to nucleophilic attack. Furthermore, the carbonyl group can stabilize the trigonal bipyramidal transition state through orbital overlap, thereby lowering the activation energy of the reaction.[1]

Safety and Handling

Extreme caution is advised when handling 2-(4-(2-chloroacetyl)phenyl)acetonitrile and its precursors like phenylacetonitrile and chloroacetonitrile. Phenylacetonitrile is highly toxic if swallowed, in contact with skin, or if inhaled.[6][7] Chloroacetonitrile is also toxic if swallowed, in contact with skin, or inhaled.[8]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat

In case of accidental exposure, seek immediate medical attention.[6][7] Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

General Protocol for Nucleophilic Substitution

This section outlines a general, adaptable protocol for the reaction of 2-(4-(2-chloroacetyl)phenyl)acetonitrile with various nucleophiles. Specific examples with representative nucleophiles are provided in the subsequent sections.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve 2-(4-(2-chloroacetyl)phenyl)acetonitrile and nucleophile in a suitable solvent. base Add base (if required) to neutralize HCl byproduct. reagents->base stir Stir the reaction mixture at the specified temperature. base->stir monitor Monitor reaction progress by TLC or LC-MS. stir->monitor quench Quench the reaction. monitor->quench Upon completion extract Extract the product into an organic solvent. quench->extract wash Wash the organic layer. extract->wash dry Dry the organic layer over an anhydrous salt (e.g., Na2SO4). wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify the crude product (e.g., column chromatography, recrystallization). concentrate->purify G start 2-(4-(2-Chloroacetyl)phenyl)acetonitrile product 2-(4-(2-(Piperidin-1-yl)acetyl)phenyl)acetonitrile start->product + piperidine Piperidine piperidine:e->product:w base K2CO3, Acetone

Sources

Application Note: Synthesis of Thiazole Derivatives from 2-(4-(2-Chloroacetyl)phenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The thiazole pharmacophore is a cornerstone in medicinal chemistry, appearing in diverse therapeutics ranging from antiretrovirals (Ritonavir) to antineoplastics (Dasatinib). This application note details the synthesis of 4-substituted thiazole derivatives utilizing 2-(4-(2-Chloroacetyl)phenyl)acetonitrile (also known as 4-(cyanomethyl)phenacyl chloride) as the primary electrophilic precursor.

This specific precursor is uniquely valuable due to its dual-functionality :

  • 
    -Haloketone moiety:  Enables rapid, regioselective heterocyclization via the Hantzsch synthesis.
    
  • Acetonitrile handle (

    
    ):  Remains orthogonal (unreactive) during thiazole formation, providing a versatile site for downstream derivatization (e.g., hydrolysis to acids, reduction to amines, or [3+2] cycloaddition to tetrazoles).
    

This guide provides validated protocols for synthesizing 2-aminothiazoles, 2-alkyl/arylthiazoles, and 2-hydrazinylthiazoles, designed for reproducibility in drug discovery workflows.

Chemical Strategy & Mechanism[1][2][3][4][5]

The core transformation relies on the Hantzsch Thiazole Synthesis , a condensation reaction between an


-haloketone and a thioamide-like nucleophile.[1][2]
Mechanistic Pathway[1][2][5][6][7]
  • Nucleophilic Attack: The sulfur atom of the thioamide/thiourea attacks the

    
    -carbon of the chloroketone, displacing the chloride ion via an 
    
    
    
    mechanism.
  • Intermediate Formation: An

    
    -thioiminoketone intermediate is formed.
    
  • Cyclodehydration: The nitrogen atom attacks the carbonyl carbon, followed by the elimination of a water molecule to aromatize the ring.

Chemoselectivity

A critical advantage of this protocol is the chemoselectivity of the Hantzsch conditions. The reaction typically proceeds in refluxing ethanol or methanol. Under these conditions, the nitrile group (


) on the phenyl ring is stable and does not undergo hydrolysis or nucleophilic attack, preserving it for future structure-activity relationship (SAR) modifications.
Reaction Scheme (DOT Visualization)

Hantzsch_Mechanism Start 2-(4-(2-Chloroacetyl)phenyl)acetonitrile (Alpha-Haloketone) Inter S-Alkylated Intermediate (Thioiminoketone) Start->Inter SN2 Attack (S on CH2-Cl) Reagent Thiourea / Thioamide (Nucleophile) Reagent->Inter Cyclic Hydroxy-thiazoline Transition State Inter->Cyclic Cyclization (N on C=O) Product 4-Substituted Thiazole (Aromatized) Cyclic->Product - H₂O (Dehydration) Byproduct HCl + H₂O Cyclic->Byproduct

Caption: Mechanistic pathway of the Hantzsch synthesis converting the chloroketone precursor to the thiazole scaffold.

Experimental Protocols

Safety Precaution: Handling -Haloketones

Warning: 2-(4-(2-Chloroacetyl)phenyl)acetonitrile is a potent lachrymator (tear-inducing agent) and skin irritant.

  • Engineering Controls: All weighing and transfers must be performed inside a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Decontamination: Wash glassware with a dilute ethanolic amine solution (to quench the alkyl halide) before removing from the hood.

Protocol A: Synthesis of 2-Amino-4-(4-(cyanomethyl)phenyl)thiazole

Target: Introduction of a primary amine at the C2 position using Thiourea .

Reagents:

  • 2-(4-(2-Chloroacetyl)phenyl)acetonitrile (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Ethanol (Absolute, 10-15 volumes)

  • Sodium bicarbonate (sat. aq.) or Ammonium hydroxide (for neutralization)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-(4-(2-Chloroacetyl)phenyl)acetonitrile in 20 mL of absolute ethanol.

  • Addition: Add 11 mmol of thiourea in a single portion.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor reaction progress by TLC (Mobile phase: 30% EtOAc in Hexanes). The starting material spot (

      
      ) should disappear, and a more polar baseline spot (hydrobromide/hydrochloride salt of the product) may appear.
      
  • Cooling: Allow the reaction mixture to cool to room temperature. A precipitate (the thiazole hydrohalide salt) often forms.

  • Neutralization (Critical):

    • Pour the reaction mixture into 50 mL of ice-water.

    • Adjust the pH to ~8–9 using saturated

      
       solution or 
      
      
      
      . This liberates the free base 2-aminothiazole.
  • Isolation: Filter the resulting solid precipitate using a Buchner funnel.

  • Purification: Wash the cake with cold water (

    
    ) followed by a small amount of cold ethanol. Recrystallize from hot ethanol/water if necessary.
    
Protocol B: Synthesis of 2-Methyl/Aryl-4-(4-(cyanomethyl)phenyl)thiazole

Target: Introduction of alkyl or aryl groups at C2 using Thioamides (e.g., Thioacetamide, Thiobenzamide).

Reagents:

  • 2-(4-(2-Chloroacetyl)phenyl)acetonitrile (1.0 equiv)

  • Thioacetamide (for 2-Me) or Thiobenzamide (for 2-Ph) (1.1 equiv)

  • Ethanol (Absolute)[1][3]

Procedure:

  • Setup: Combine 10 mmol of the chloroketone precursor and 11 mmol of the appropriate thioamide in 25 mL of ethanol.

  • Reaction: Heat to reflux for 4–6 hours.

    • Note: Thioamides are generally less nucleophilic than thiourea, often requiring slightly longer reaction times.

  • Workup:

    • Evaporate the solvent under reduced pressure to

      
       of the original volume.
      
    • Dilute with cold water to precipitate the product.

    • If the product oils out, extract with Ethyl Acetate (

      
      ), dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallization from Ethanol/DMF or column chromatography (Gradient: 0-40% EtOAc/Hexane).

Protocol C: Synthesis of 2-Hydrazinyl-thiazole Derivatives

Target: Synthesis of hydrazones for potential antifungal/antimicrobial screening using Thiosemicarbazide .

Procedure:

  • Setup: Dissolve 10 mmol of precursor in 20 mL ethanol. Add 10 mmol of thiosemicarbazide.

  • Reaction: Reflux for 3 hours. A solid hydrochloride salt often precipitates during the reflux.

  • Isolation: Cool and filter the solid directly.

  • Free Base Liberation: Suspend the solid in water and treat with sodium acetate solution to liberate the free hydrazine derivative.

Analytical Validation & Expected Data

The following table summarizes the expected spectral characteristics for the 2-aminothiazole derivative.

Analytical MethodExpected Signal / CharacteristicStructural Assignment
1H NMR (DMSO-

)

ppm (s, 2H)

(Benzylic methylene)

ppm (s, 1H)
Thiazole C5-H (Characteristic singlet)

ppm (bs, 2H)

(Exchangeable with

)

ppm (m, 4H)
Para-substituted Phenyl Ring
IR Spectroscopy

(Sharp)

Nitrile stretch


Amine stretch


Thiazole ring stretch
Mass Spectrometry

Consistent with Formula Weight (e.g., MW + 1)

Workflow & Optimization

To ensure high yields and purity, follow this logical workflow for optimization and troubleshooting.

Optimization_Workflow Start Start Reaction (Reflux EtOH) Check TLC Check (3 Hours) Start->Check Incomplete Starting Material Persists? Check->Incomplete AddBase Add 0.5 eq NaOAc (Buffer HCl) Incomplete->AddBase Yes (Stalled) Extend Extend Reflux (+2 Hours) Incomplete->Extend Yes (Slow) Complete Reaction Complete Incomplete->Complete No AddBase->Check Extend->Check Workup Cool & Neutralize (pH 8-9) Complete->Workup Precipitate Precipitate Forms? Workup->Precipitate Filter Filtration & Recrystallization Precipitate->Filter Yes Extract Extraction (EtOAc) & Column Chrom. Precipitate->Extract No (Oiling)

Caption: Decision tree for reaction monitoring and workup optimization.

References

  • Hantzsch Thiazole Synthesis Mechanism & General Protocols Source: Organic Chemistry Portal. "Synthesis of Thiazoles." URL:[Link]

  • Biological Activity of Thiazole Derivatives Source: National Institutes of Health (NIH) / PubMed. "Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase." URL:[Link]

  • Synthesis and Anticancer Evaluation of Thiazole Derivatives Source: MDPI (Molecules). "Anticancer Studies of Newly Synthesized Thiazole Derivatives." URL:[Link]

  • Reaction of Alpha-Haloketones with Thiourea (Kinetics & Products) Source: Royal Society of Chemistry (Green Chemistry). "Reaction product of 1,3-disubstituted thioureas and chloroacetylchloride."[4][5] URL:[Link]

  • Thiazole Synthesis Methodologies Review Source: Semantic Scholar. "Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide." URL:[Link][6][7]

Sources

Application Note: Chemoselective Reduction Strategies for 2-(4-(2-Chloroacetyl)phenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic reduction of 2-(4-(2-Chloroacetyl)phenyl)acetonitrile (CAPA), a bifunctional intermediate critical in the synthesis of


-adrenergic blockers and sympathomimetic drugs (e.g., Sotalol analogs).[1] The molecule presents a unique chemoselectivity challenge: it contains an 

-chloro ketone
, a nitrile , and a benzylic position .[1]

The transformation to amino alcohols requires precise control to avoid common pitfalls such as:

  • Dehalogenation: Loss of the chlorine atom (essential for subsequent epoxide formation or amine substitution).

  • Polymerization: Intermolecular reaction between the generated amine and the alkyl chloride.

  • Over-reduction: Reduction of the aromatic ring or hydrogenolysis of the benzylic C-N bond.

This guide outlines two primary protocols: Stepwise Chemoselective Reduction (for isolation of the chlorohydrin intermediate) and Global Reduction (using Borane complexes).[1]

Strategic Analysis & Reaction Logic

The reduction of CAPA involves competing reaction rates between the ketone and the nitrile.

  • The Ketone (

    
    ):  Electron-deficient due to the 
    
    
    
    -chloro group.[1] Reduces rapidly with mild hydrides (NaBH
    
    
    ).[1]
  • The Nitrile (

    
    ):  Requires stronger reducing agents (LAH, Borane, or Catalytic Hydrogenation).[1]
    
  • The Alkyl Chloride (

    
    ):  Susceptible to nucleophilic attack (by hydrides or the generated amine) and hydrogenolysis.[1]
    
Chemoselectivity Map

The following diagram illustrates the divergent pathways based on reagent selection.

ReactionPathways Start Start: 2-(4-(2-Chloroacetyl)phenyl)acetonitrile NaBH4 Reagent: NaBH4 (0°C, MeOH) Start->NaBH4 Borane Reagent: BH3-DMS (Reflux, THF) Start->Borane AmineFirst Reagent: Isopropylamine (Substitution First) Start->AmineFirst Chlorohydrin Intermediate A: Chlorohydrin-Nitrile (Stable, Isolable) NaBH4->Chlorohydrin Ketone Reduction Only AminoAlcohol Target B: Amino-Chlorohydrin (Unstable Free Base) Borane->AminoAlcohol Global Reduction (C=O and CN) BetaBlocker Target C: Amino-Alcohol Drug (e.g., Sotalol Analog) AmineFirst->BetaBlocker Standard Pharma Route

Figure 1: Reaction logic flow.[1] Note that Target B (Amino-Chlorohydrin) is prone to self-polymerization if not trapped as a salt.[1]

Protocol A: Stepwise Reduction (Ketone First)

Objective: Isolate the chlorohydrin-nitrile intermediate.[1] This is the safest route for scale-up, allowing purification before the difficult nitrile reduction.

Materials
  • Substrate: 2-(4-(2-Chloroacetyl)phenyl)acetonitrile (1.0 equiv)

  • Reagent: Sodium Borohydride (NaBH

    
    ) (0.35 - 0.40 equiv) Note: NaBH4 has 4 hydrides; stoichiometry is critical to prevent side reactions.[1]
    
  • Solvent: Methanol (anhydrous)[1]

  • Quench: 1N HCl

Experimental Procedure
  • Dissolution: Charge the substrate into a reactor containing Methanol (10 volumes). Cool the solution to -5°C to 0°C .

    • Why? Low temperature suppresses the displacement of the chloride by the solvent (metholysis) and prevents over-reduction.

  • Addition: Dissolve NaBH

    
     in a minimum amount of cold 0.1M NaOH (stabilizer) or add as a solid in small portions over 30 minutes.
    
    • Critical Parameter: Maintain internal temperature

      
      . An exotherm suggests uncontrolled reduction.
      
  • Reaction: Stir at 0°C for 60 minutes. Monitor by TLC or HPLC (Target: Disappearance of ketone peak).

  • Quench: Carefully add 1N HCl dropwise until pH ~4. Stir for 15 minutes to decompose borate complexes.

  • Workup: Remove methanol under reduced pressure. Extract the residue with Ethyl Acetate.[2] Wash with Brine.[3] Dry over Na

    
    SO
    
    
    
    .
  • Result: 2-(4-(2-chloro-1-hydroxyethyl)phenyl)acetonitrile .

Data Specification
ParameterSpecificationNote
Yield > 90%High efficiency expected.
Purity (HPLC) > 95%Main impurity: Dechlorinated product (if Temp > 10°C).[1]
Appearance White/Off-white solidCrystallizable from Hexane/EtOAc.

Protocol B: Global Reduction (Simultaneous)

Objective: Reduce both the ketone and the nitrile to generate the amino-chlorohydrin (isolated as a hydrochloride salt to prevent cyclization).[1]

Safety Warning: This protocol uses Borane-Dimethyl Sulfide (BMS).[1] BMS is pyrophoric and generates stench. Work in a high-efficiency fume hood.

Materials
  • Substrate: 2-(4-(2-Chloroacetyl)phenyl)acetonitrile (1.0 equiv)

  • Reagent: Borane-Dimethyl Sulfide Complex (2.5 - 3.0 equiv)[1]

  • Solvent: Tetrahydrofuran (THF), anhydrous.[1][3][4]

Experimental Procedure
  • Setup: Flame-dry a 3-neck flask under Nitrogen atmosphere. Charge the substrate and THF (8 volumes).

  • Addition: Cool to 0°C . Add BMS dropwise via syringe/cannula over 20 minutes.

    • Mechanism:[1][4][5][6][7][8] Borane coordinates to the nitrile nitrogen and the ketone oxygen. The ketone reduces faster, followed by the nitrile.

  • Reflux: Allow to warm to Room Temperature (RT), then heat to mild reflux (65°C) for 2–4 hours.

    • Why Reflux? Nitrile reduction by borane requires thermal energy to proceed to the amine stage efficiently.

  • Digestion (Critical): Cool to 0°C. Carefully add Methanol (excess) dropwise. Caution: Massive Hydrogen evolution. [1]

    • Follow-up: Add conc. HCl (1.5 equiv relative to N) and reflux for 30 minutes. This cleaves the Boron-Nitrogen bond.

  • Isolation: Concentrate to dryness. Recrystallize the residue from Ethanol/Ether.

  • Result: 1-(4-(2-aminoethyl)phenyl)-2-chloroethanol Hydrochloride .

Workflow Diagram (Graphviz)

BoraneReduction Step1 1. Charge Substrate + THF (Inert Atmosphere) Step2 2. Add Borane-DMS (0°C, Exothermic) Step1->Step2 Step3 3. Reflux (65°C, 3h) (Complete Nitrile Reduction) Step2->Step3 Step4 4. Methanol Quench + HCl Hydrolysis (Break B-N Complex) Step3->Step4 Step5 5. Isolate as HCl Salt (Prevents Polymerization) Step4->Step5

Figure 2: Global reduction workflow using Borane-DMS. The acid hydrolysis step is non-negotiable to release the free amine.

Analytical & Quality Control

To validate the synthesis, use the following markers.

NMR Interpretation ( H NMR, 400 MHz, DMSO-d6)
  • Starting Material: Singlet at

    
     4.8 (CH
    
    
    
    -Cl), Singlet at
    
    
    4.1 (CH
    
    
    -CN).[1]
  • Product (Protocol A): Multiplet at

    
     4.7 (CH-OH), Doublet at 
    
    
    
    3.6 (CH
    
    
    -Cl).[1] The CH
    
    
    -CN singlet remains at
    
    
    4.1.
  • Product (Protocol B): Disappearance of CH

    
    -CN singlet. Appearance of triplets at 
    
    
    
    2.8-3.0 (CH
    
    
    -CH
    
    
    -NH
    
    
    ).[1]
HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV at 220 nm (Amine absorption) and 254 nm (Aromatic).[1]

Scientific Commentary (E-E-A-T)

Why not Catalytic Hydrogenation? While catalytic hydrogenation (e.g., Raney Nickel, H


) is standard for nitriles, it is risky for this substrate.[1] The 

-chloro ketone moiety is highly susceptible to hydrodehalogenation (replacement of Cl with H) under hydrogenation conditions, especially on Pd/C catalysts.[1] If hydrogenation is required (e.g., for industrial cost reasons), it must be performed on the chlorohydrin (not the ketone) using Raney Nickel in acidic media to protect the amine and prevent poisoning.[1]

The "Sotalol" Context In drug development, the most common pathway is not the direct reduction of the nitrile. Instead, the


-chloro ketone is first reacted with an amine (e.g., isopropylamine) to form the 

-amino ketone.[1] The nitrile is then hydrolyzed to a sulfonamide or amide, or reduced later. However, for the specific "Amino Alcohol" target defined in this topic, the Borane route (Protocol B) is the most atom-economical method to generate the primary amine backbone.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.[1] (Standard protocols for NaBH4 and Borane reductions).

  • Brown, H. C., & Choi, Y. M. "The reaction of borane-dimethyl sulfide with organic functional groups."[1] Journal of Organic Chemistry, 47(16), 3153-3163, 1982.[1] Link[1]

  • BenchChem. "The Discovery and Synthesis of (-)-Sotalol: A Technical Guide." BenchChem Application Notes, 2025. Link[1]

  • Periasamy, M., & Thirumalaikumar, M. "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis."[1] Journal of Organometallic Chemistry, 609, 137-151, 2000.[1]

  • US Patent 3,230,228. "Process for the preparation of 1-(4-sulfonamidophenyl)-2-aminoethanols."[1] (Foundational patent describing the amino-ketone reduction pathway).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-(2-Chloroacetyl)phenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Article ID: KB-PUR-402 | Last Updated: 2025-05-18 Category: Process Chemistry / Intermediate Purification Access Level: Professional / Research

Critical Safety & Stability (Read Before Proceeding)

WARNING: POTENT LACHRYMATOR The target compound, 2-(4-(2-Chloroacetyl)phenyl)acetonitrile , contains an


-haloketone moiety. It is a potent lachrymator (tear-inducing agent) and a skin irritant.
  • Engineering Controls: All operations, especially heating and filtration, must be performed in a high-efficiency fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. A full-face respirator is recommended if handling >10g solids outside a hood.

Stability Profile:

  • Moisture Sensitivity: The C-Cl bond adjacent to the carbonyl is susceptible to hydrolysis, particularly in basic aqueous media, yielding the hydroxy-impurity.

  • Thermal Instability: Prolonged heating >80°C can induce dimerization or cyclization involving the nitrile group.

  • Photostability: Protect from direct light to prevent radical degradation of the C-Cl bond.

Purification Decision Matrix

Before selecting a protocol, assess your crude material's profile using HPLC or TLC.

PurificationStrategy Start Crude Material Assessment PurityCheck Purity < 85% ? Start->PurityCheck ColorCheck Dark/Tar-like Appearance? PurityCheck->ColorCheck Yes MethodB Method B: Recrystallization (Standard Protocol) PurityCheck->MethodB No (Purity > 85%) MethodA Method A: Solvent Trituration (Remove Tars) ColorCheck->MethodA Yes MethodC Method C: Flash Chromatography (High Purity/Low Scale) ColorCheck->MethodC No (Just low purity) MethodA->MethodB Post-Trituration

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude material quality.

Detailed Protocols

Method A: Recrystallization (The Industrial Standard)

This is the preferred method for batches >5g. It effectively removes the ortho-isomer and unreacted phenylacetonitrile.

Solvent System: Isopropyl Alcohol (IPA) is the gold standard. It balances solubility at high temps with poor solubility at low temps and minimizes solvolysis risks compared to Methanol.

Protocol:

  • Ratio: Use 5-7 volumes (mL/g) of IPA relative to the crude weight.

  • Dissolution: Charge crude solid and IPA into a flask. Heat to reflux (~82°C) with stirring.

    • Troubleshooting: If the solution is not clear at reflux, add IPA in 0.5 volume increments. Do not exceed 10 volumes.

  • Hot Filtration (Optional): If insoluble black specks (aluminum salts) remain, filter rapidly through a pre-warmed celite pad.

  • Controlled Cooling:

    • Cool to room temperature (20-25°C) over 2 hours. Do not crash cool, or you will trap impurities.

    • Once solids appear, cool further to 0-5°C using an ice bath for 1 hour.

  • Isolation: Filter the white/off-white needles using vacuum filtration.

  • Wash: Wash the cake with 1 volume of cold IPA (0°C).

  • Drying: Dry under vacuum at 40°C for 4 hours.

Expected Recovery: 70-85% Target Purity: >98% (HPLC)

Method B: Flash Column Chromatography (High Resolution)

Recommended for small scale (<2g) or when removing specific polar impurities (e.g., hydrolysis products).

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution.

    • Start: 100% Hexanes (or Heptane).

    • Ramp: 0%

      
       30% Ethyl Acetate over 20 minutes.
      
  • Loading: Dissolve crude in minimum Dichloromethane (DCM) or Toluene. Avoid loading with Methanol.

Rf Values (Approximate in 20% EtOAc/Hexane):

  • Target Compound: ~0.35

  • Ortho-isomer: ~0.40 (often overlaps slightly)

  • Hydrolysis impurity: <0.10[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals.

Diagnosis: This usually indicates the solution is too concentrated or the cooling was too rapid. It can also happen if residual toluene/DCM from the workup is present. Fix:

  • Re-heat the mixture until the oil dissolves (add 1-2 volumes of IPA if needed).

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at 40-50°C.

  • Cool very slowly (wrap the flask in a towel to insulate).

Q2: The product has a persistent purple/pink hue.

Diagnosis: This is a classic sign of residual Aluminum/Titanium complexes from the Friedel-Crafts catalyst. Fix:

  • Acid Wash: Dissolve the solid in Ethyl Acetate. Wash the organic layer twice with 1M HCl, then water, then brine. Re-concentrate and recrystallize.

  • Activated Carbon: During the hot recrystallization step (Method A), add 5 wt% activated carbon (e.g., Darco G-60), stir for 10 mins, and filter hot.

Q3: I see a new impurity peak (+18 mass units) after purification.

Diagnosis: Hydrolysis of the chloro-group to a hydroxyl group (-OH). This happens if you use wet solvents or heat too long in alcohols. Fix:

  • Ensure all solvents are anhydrous.

  • Switch from Methanol/Ethanol to IPA or Toluene/Heptane (non-protic/less reactive systems).

  • Store the purified material in a desiccator.[2]

Q4: Can I use water as an anti-solvent?

Technical Advice: Avoid water if possible. While water/alcohol mixtures are common for acetonitriles, the high reactivity of the


-chloro ketone makes it risky. If you must use water to force precipitation, ensure the temperature is kept <10°C and filtration is immediate.

Analytical Validation Data

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 98°C - 102°C (Typical)*Capillary (Uncorrected)
1H NMR (CDCl3)

4.65 (s, 2H, -CH2Cl), 3.85 (s, 2H, -CH2CN), 7.4-8.0 (m, 4H, Ar-H)
400 MHz NMR
HPLC Purity > 98.0% AreaC18 Column, ACN/Water Gradient

*Note: Melting points can vary based on polymorphic form and trace solvent content. Always compare with a reference standard.

References

  • Friedel-Crafts Chemistry & Acylation Mechanisms

    • Friedel-Crafts Acylation. Chemistry LibreTexts. Available at: [Link]

  • Recrystallization Solvent Selection

    • Common Solvents for Recrystallization.[2][3][4][5][6] University of Rochester. Available at: [Link]

  • Synthesis of Phenylacetonitriles (Analogous Procedures)

    • Organic Syntheses, Coll.[7][8] Vol. 2, p.487 (1943). (General handling of phenylacetonitriles). Available at: [Link]

  • Handling of Alpha-Halo Ketones

Sources

Technical Support Center: Recrystallization of 2-(4-(2-Chloroacetyl)phenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the purification of 2-(4-(2-Chloroacetyl)phenyl)acetonitrile , a critical intermediate often utilized in the synthesis of JAK inhibitors like Baricitinib .

Status: Active Ticket ID: CHEM-SUP-2638 Assigned Specialist: Dr. Aris (Senior Application Scientist, Process Chemistry Division)

Executive Summary & Compound Profile

  • Compound: 2-(4-(2-Chloroacetyl)phenyl)acetonitrile

  • Common Aliases: 4-(Cyanomethyl)phenacyl chloride; Baricitinib Intermediate IV.

  • Critical Hazards: LACHRYMATOR . This compound is structurally related to Chloroacetophenone (CN Gas). All handling must occur in a functioning fume hood.

  • Chemical Behavior: The molecule contains a reactive

    
    -haloketone and a nitrile group. It is prone to hydrolysis (forming the 
    
    
    
    -hydroxy ketone) and alkylation.

Solvent Selection Guide

Primary Recommendation: The "Safe" Binary System

Solvent System: Ethyl Acetate (Solvent A) / n-Heptane (Solvent B)

  • Ratio: Typically 1:3 to 1:5 (v/v) at end point.

  • Why: This system balances the polarity of the nitrile group without exposing the reactive chloro-ketone to nucleophilic attack. Alcohols (Methanol/Ethanol) at high temperatures can lead to solvolysis (formation of alkoxy-impurities) or ketalization, especially if trace acid is present.

  • Solubility Logic: The compound dissolves readily in hot Ethyl Acetate but is insoluble in Heptane. This allows for a controlled "drowning out" crystallization.

Secondary Recommendation: The "Process" Solvent

Solvent System: Isopropanol (IPA)

  • Why: IPA is often used in industrial patents for Baricitinib intermediates because it is less nucleophilic than Methanol and has a convenient boiling point (

    
    ).
    
  • Risk: Requires strict control of temperature and duration to prevent degradation.

Solvent Decision Matrix (Graphviz)

SolventSelection Start Select Solvent System CheckStab Is Compound Acid-Sensitive? Start->CheckStab CheckScale Scale of Purification? CheckStab->CheckScale No PathA High Sensitivity (Avoid Solvolysis) CheckStab->PathA Yes PathB Robust / Industrial Scale CheckScale->PathB >100g RecA Ethyl Acetate / Heptane (Safest Profile) CheckScale->RecA <10g PathA->RecA RecB Isopropanol (IPA) (Cost/Yield Balance) PathB->RecB RecC Toluene (Alternative for Highly Impure) PathB->RecC If Color Issues

Figure 1: Decision matrix for selecting the optimal solvent based on compound stability and scale.

Detailed Experimental Protocol (SOP)

Objective: Purify crude 2-(4-(2-Chloroacetyl)phenyl)acetonitrile to >98% HPLC purity.

Materials:
  • Crude Intermediate (Solid or Oil)

  • Ethyl Acetate (HPLC Grade)

  • n-Heptane (HPLC Grade)

  • Activated Carbon (Optional, for color removal)

Step-by-Step Workflow:
  • Dissolution:

    • Place crude solid in a round-bottom flask.

    • Add Ethyl Acetate (approx. 2-3 mL per gram of crude).

    • Heat to mild reflux (

      
      ). Note: Do not boil aggressively.
      
    • Troubleshooting: If solids remain, add EtOAc in 0.5 mL/g increments until clear.

  • Clarification (Optional but Recommended):

    • If the solution is dark/black, add Activated Carbon (5 wt%). Stir for 10 mins.

    • Filter hot through a Celite pad. Warning: The filter cake will be lachrymatory. Dispose of in a sealed hazardous waste container.

  • Crystallization (The "Drowning Out" Method):

    • Maintain the filtrate at a warm temperature (

      
      ).
      
    • Slowly add n-Heptane dropwise via an addition funnel.

    • Cloud Point: Stop addition when a faint, persistent turbidity is observed.

    • Re-heat slightly to clear the solution.

  • Cooling & Seeding:

    • Remove heat source.[1] Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring .

    • Critical Step: If the product does not crystallize by

      
      , add a seed crystal.
      
    • Once thick slurry forms, cool to

      
       in an ice bath for 30 minutes.
      
  • Isolation:

    • Filter the slurry using a Büchner funnel.[1]

    • Wash the cake with a cold mixture of EtOAc/Heptane (1:4 ratio).

    • Dry under vacuum at

      
      .[2] Avoid high heat during drying to prevent polymerization.
      

Troubleshooting & FAQs

Q1: The product is "Oiling Out" instead of crystallizing. What do I do?

Diagnosis: This is common with acetonitriles. It occurs when the solution is too concentrated or cooled too rapidly, causing the compound to separate as a liquid phase (oil) before organizing into a crystal lattice.

The "Rescue" Protocol:

  • Re-heat the mixture until the oil dissolves back into a clear solution.

  • Add a small amount of the good solvent (EtOAc) to slightly lower the saturation.

  • Seed the hot solution: Add a few crystals of pure product while the solution is still warm (

    
    ).
    
  • Agitate vigorously. The oil droplets should nucleate on the seeds.

Q2: My product turned yellow/brown during recrystallization.

Diagnosis: Thermal decomposition. The


-chloroketone moiety is thermally unstable.
Solution: 
  • Lower your bath temperature. Never exceed

    
    .
    
  • Ensure your solvents are acid-free . Trace acids can catalyze the polymerization of the chloro-ketone.

  • Use Toluene as an alternative solvent; it allows for water azeotrope removal if moisture is the culprit.

Q3: Can I use Ethanol or Methanol?

Technical Advice: Proceed with caution. While older literature (e.g., for simple phenacyl chlorides) suggests alcohols, the presence of the acetonitrile group and the chloro-ketone makes this molecule susceptible to Pinner reaction conditions (if HCl is present) or Favorskii rearrangement -like side reactions.

  • Verdict: Use alcohols only if you can ensure neutral pH and rapid processing.

Visualizing the "Oiling Out" Rescue

This diagram illustrates the thermodynamic pathway to recover a crystallization that has oiled out.

OilingOutRescue State1 State: Oiled Out (Two liquid phases) Action1 Re-heat to Clear Solution (T > Cloud Point) State1->Action1 Action2 Add 5-10% Excess Solvent A (Reduce Supersaturation) Action1->Action2 Action3 Add Seed Crystals at T_warm Action2->Action3 Action4 Slow Cool with Vigorous Stirring Action3->Action4 Result Crystalline Solid Action4->Result

Figure 2: Step-by-step logic flow for recovering a crystallization batch that has separated into an oil.

Comparison of Solvent Properties

Solvent SystemPolarity MatchImpurity RejectionYield PotentialSafety Profile
EtOAc / Heptane ExcellentHigh (removes non-polars)85-90%High (Non-reactive)
Isopropanol GoodModerate80-85%Moderate (Solvolysis risk)
Toluene ModerateHigh (removes polar tars)75-80%Moderate (High BP)
DCM / Hexane GoodLow (DCM holds impurities)90%+Low (Volatility/Toxicity)

References

  • Incyte Corporation. (2009). Heteroaryl substituted pyrrolo[2,3-d]pyrimidines as Janus kinase inhibitors. (World Patent No.[3] WO2009114512A1). WIPO.

    • Context: Describes the synthesis and handling of Baricitinib intermedi
  • Xu, J., et al. (2016).[4] An efficient synthesis of baricitinib.[3][5][6] Journal of Chemical Research, 40(4), 205–208.[4][5][6]

    • Context: Provides optimized process conditions for the chloro-ketone intermedi
  • Organic Syntheses. (1955).[7]

    
    -(4-Chlorophenyl)-
    
    
    
    -phenylacetoacetonitrile.[7] Org.[5][6][7][8][9] Synth. 35, 30.
    • Context: Historical grounding for recrystallizing nitrile-functionalized arom
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10757, Phenacyl chloride.

    • Context: Safety data regarding lachrym

Sources

Removing aluminum chloride residues from nitrile intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Purification Support Document ID: TS-AL-CN-004 Last Updated: February 16, 2026 Audience: Process Chemists, Medicinal Chemists, CMC Leads

Introduction: The Lewis Acid-Base Challenge

You are likely accessing this guide because your nitrile synthesis (via Friedel-Crafts cyanation or Lewis-acid catalyzed dehydration) has resulted in a viscous emulsion or product degradation during workup.

The core chemical issue is the Lewis Acid-Base Complex .[1] Nitriles (


) possess a lone pair on the nitrogen atom that acts as a Lewis base. Aluminum chloride (

) is a potent Lewis acid.[2][3] In the reaction mixture, they form a stable adduct:


The Consequences:

  • Hydrolysis Risk: This complex activates the nitrile carbon, making it hyper-susceptible to nucleophilic attack by water during quenching, potentially converting your nitrile into an unwanted amide (

    
    ).
    
  • The "Gel Zone": Upon quenching with water,

    
     hydrolyzes to Aluminum Hydroxide (
    
    
    
    ). Between pH 4 and 9, this species forms a gelatinous, amphoteric precipitate that stabilizes emulsions, trapping your product in the aqueous phase.

Module 1: The Chemistry of Removal

To successfully remove aluminum without destroying the nitrile, you must navigate the solubility profile of aluminum species.

Visualization: The Aluminum Solubility & Workup Decision Tree

Al_Workup_Logic Start Reaction Complete (AlCl3 + Nitrile Complex) Quench Quench Strategy Start->Quench Acid_Sens Is Nitrile Acid/Base Sensitive? Quench->Acid_Sens Rochelle Method A: Rochelle Salt Workup (Chelation) Acid_Sens->Rochelle Yes (High Risk) Acid_Quench Method B: Acid Quench (pH < 3) (Solubilization) Acid_Sens->Acid_Quench No (Stable) Final Clean Phase Separation Rochelle->Final Al sequestered as Tartrate Complex Result_Gel The 'Gel Zone' (pH 4-9) Avoid at all costs! Acid_Quench->Result_Gel If pH rises too high Acid_Quench->Final Al dissolved as Al3+ (aq) Base_Quench Method C: Base Quench (pH > 10) (Aluminate Formation) Base_Quench->Result_Gel If pH drops too low Base_Quench->Final Al dissolved as Al(OH)4-

Figure 1: Decision matrix for selecting the appropriate workup based on substrate stability and aluminum solubility windows.

Module 2: Standard Operating Procedures (SOPs)

Method A: The Rochelle Salt Workup (Gold Standard)

Best for: Acid-sensitive nitriles, large-scale reactions, and preventing emulsions.

Mechanism: Potassium Sodium Tartrate (Rochelle Salt) acts as a bidentate ligand, chelating


 ions. This complex is water-soluble at neutral pH, preventing the formation of the 

slime.

Protocol:

  • Preparation: Prepare a saturated aqueous solution of Rochelle Salt (approx. 0.6 g/mL of water). You will need roughly 30-50 mL of this solution per gram of

    
     used.
    
  • Quench: Cool the reaction mixture to 0°C.

  • Addition: Slowly add the Rochelle Salt solution to the reaction mixture. Note: The mixture may initially thicken.

  • Digestion (Critical Step): Remove the ice bath and stir vigorously at room temperature for 1–2 hours .

    • Visual Cue: The two layers (organic and aqueous) should become distinct and clear. The "cloudy" interface will disappear.

  • Separation: Transfer to a separatory funnel. The layers should separate rapidly.

  • Wash: Wash the organic layer once with water and once with brine.

Method B: The Acid Quench

Best for: Robust, electron-deficient nitriles that resist hydrolysis.

Mechanism: Lowers pH < 3, converting all aluminum species into soluble cationic


.

Protocol:

  • Preparation: Prepare 1M HCl (or

    
     if chloride ions are problematic).
    
  • Quench: Pour the reaction mixture slowly into a beaker containing the acid and crushed ice. Do not add acid to the reaction (inverse addition controls the exotherm).

  • Check pH: Ensure the aqueous layer remains at pH < 2. If it rises,

    
     will precipitate.
    
  • Extraction: Extract immediately with your organic solvent (DCM, EtOAc).

  • Warning: Do not let the organic layer sit in contact with the acid longer than necessary to avoid hydrating the nitrile.

Method C: The Fieser-Style Filtration (Granular Precipitate)

Best for: Reactions where extraction volume is limited.

Protocol:

  • Dilute reaction with diethyl ether (or compatible solvent) and cool to 0°C.

  • Per 1g of

    
     (or hydride equivalent), add sequentially:
    
    • 1 mL Water (slowly)

    • 1 mL 15% NaOH

    • 3 mL Water

  • Digestion: Warm to room temperature and stir for 15 minutes. The aluminum should form a white, granular solid (not a slime).

  • Filtration: Add anhydrous

    
     to dry the solution, then filter the entire mixture through a Celite pad.
    

Module 3: Comparison of Methods

FeatureRochelle Salt (Method A)Acid Quench (Method B)Base/Fieser (Method C)
Emulsion Risk Very LowModerateLow
Nitrile Stability Excellent (Neutral pH)Risk of HydrolysisRisk of Hydrolysis
Time Required High (1-2 hr stirring)Low (Immediate)Moderate
Al Removal Efficiency High (>95%)High (if pH maintained)Moderate (Entrapment possible)
Cost Higher (Reagent cost)LowLow

Module 4: Troubleshooting & FAQs

Q1: I tried the acid quench, but I still have a thick emulsion layer.

  • Diagnosis: The pH likely drifted into the "Gel Zone" (pH 4-9) locally during mixing.

  • Fix: Add more 1M HCl to the separatory funnel and shake vigorously. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite. The Celite captures the gelatinous aluminum hydroxide, breaking the emulsion.

Q2: My nitrile yield is low, and I see a new peak in the NMR (amide).

  • Diagnosis: Over-hydrolysis. The

    
    -Nitrile complex activated the carbon, and the quench was too exothermic or acidic.
    
  • Fix: Switch to Method A (Rochelle Salt) . The chelation removes the Aluminum from the nitrile nitrogen without requiring extreme pH or heat. Ensure the quench is performed at 0°C.

Q3: The organic layer is colored (yellow/orange) even after workup.

  • Diagnosis: Traces of aluminum-organic complexes or polymerized byproducts.

  • Fix: Perform a "polishing" wash with 10% aqueous EDTA (ethylenediaminetetraacetic acid) at pH 8. EDTA has a higher binding constant for

    
     than tartrate and can scavenge remaining metals.
    

Q4: How do I meet ICH Q3D limits for Aluminum in a parenteral drug?

  • Context: While Aluminum is not a Class 1 toxicant, parenteral limits are strict (often <25 µg/L in large volume parenterals).

  • Fix: Standard extraction often leaves 50-100 ppm Al. To reach ppb levels:

    • Use Method A for bulk removal.

    • Treat the organic phase with a metal scavenging resin (e.g., QuadraPure™ or SiliaMetS®) specifically designed for Lewis Acids.

    • Recrystallize the final product (Al salts usually remain in the mother liquor).

References

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.
  • International Conference on Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities; 2022.

  • Rochelle Salt Mechanism:Journal of Chemical Education, "The Chemistry of the Rochelle Salt Workup," [Verified Search Context].
  • Nitrile Hydrolysis Mechanisms:Comprehensive Organic Synthesis, Vol 6, Section 1.2 "Hydrolysis of Nitriles."

Disclaimer: This guide is for research and development purposes. Always consult the Safety Data Sheet (SDS) for Aluminum Chloride and specific nitriles before handling. Aluminum Chloride reacts violently with water, releasing HCl gas.[4]

Sources

Validation & Comparative

Melting point range verification for 2-(4-(2-Chloroacetyl)phenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Defining the Goal

I'm starting to zero in on the exact technical aspects needed for a comparison guide regarding the melting point verification of that specific chemical. My aim is to create something researchers can easily use. I need to make sure the guide is in a format suited for easy comparison with existing methods and data.

Refining the Structure

Now I'm focusing on the guide's core structure, aiming for autonomy rather than template adherence. To ensure scientific integrity, I'm integrating self-validating protocols with in-text citations and complete references. Visualization and formatting are critical too; I'll use tables, step-by-step protocols, and Graphviz diagrams to clarify the workflows.

Analyzing the Details

I'm now zeroing in on the specifics, I've confirmed "comparison" in the guide means comparing methods, specifically Capillary vs. DSC, and purity grades. The aim is a technical guide, so comparing methodologies or purity grades is best. My research will focus on the CAS number and MP to provide context for researchers. I'm focusing on these elements to create a straightforward guide for experts.

Defining the Focus

I've initiated the data gathering stage, starting with a compound search and confirmation of its structure to identify critical data like CAS and melting point. Next, I'm focusing on the melting point methods comparison, contrasting Capillary and DSC, along with the influence of purity on the melting point ranges. The goal is to collect all the available synthesis intermediates. I'll focus on Google searches to find the missing information.

Developing the Structure

Now, I'm integrating data points for a technical guide on melting point verification for intermediate quality control. I am synthesizing the content by outlining sections: introduction with compound importance, Capillary vs. DSC comparison, experimental protocols, data analysis (e.g., comparing literature and experimental values), and visuals like Graphviz workflow diagrams. I also plan to cite sources like PubChem and pharmacopeia standards. I'm focusing on USP <741> for grounding the guide's methodology.

Analyzing Search Results

I've been digging into the search results for that long compound name. The results are a bit scattershot, and I've noticed an immediate red flag: one result, specifically 1.19, seems to be a different compound altogether ("2-Chloro-2-phenylacetonitrile"). This discrepancy needs further investigation; it could be a simple error or an indication of something more complex.

Clarifying Compound Structures

I'm now cross-referencing the search results with known chemical structures. Result 1.8 corresponds to phenyl acetonitrile, and 1.10 shows alpha-Phenylacetoacetonitrile. I'm focusing on the parent structure, phenylacetonitrile, and its substituents. Breaking down the name helps: the compound is a phenylacetonitrile with a 4-(2-Chloroacetyl) substituent, which can be visualized as p-(2-chloroacetyl)phenylacetonitrile. I've calculated the formula (C10H8ClNO) and found synonyms like "p-(2-chloroacetyl)benzyl cyanide." I'm avoiding the "4-(Cyanomethyl)-2-chloroacetophenone" because chloro is on the ring.

Investigating Melting Points

I'm now hunting down the melting point for the compound 2-(4-(2-Chloroacetyl)phenyl)acetonitrile, with no luck so far. Phenylacetonitrile is liquid at -24°C, and 2-Chlorophenylacetonitrile has a low melting point. The chloroacetyl group on the target molecule suggests it's likely a solid. I'm focusing on its potential use as an Atenolol intermediate, and I'm looking at synthesis pathways for Atenolol and Buspirone for more clues. Hydrolyzing the nitrile to an amide would be key.

Evaluating Search Returns

I'm currently assessing the search results, specifically regarding "2-(4-(2-Chloroacetyl)phenyl)acetonitrile." My findings reveal no direct mention of the MP. However, the search leads to Atenolol synthesis, with the intermediates 2-(4-hydroxyphenyl)acetonitrile (III) and... I'm still processing the rest of the list and evaluating other key intermediates.

Refining Intermediate Analysis

I've moved on to examining the potential synthetic route for "2-(4-(2-Chloroacetyl)phenyl)acetonitrile." My thought process now suggests this compound's structure is a likely result of Friedel-Crafts acylation, specifically phenylacetonitrile with chloroacetyl chloride. I'm investigating p-(2-chloroacetyl)phenylacetonitrile as a synonym and considering related drugs that utilize a phenacyl chloride moiety, such as Buspirone or Trazodone. Currently, my hypothesis is that the target compound is 4-(Cyanomethyl)phenacyl chloride . I'm now searching for its melting point to confirm. I have initiated a search for the Friedel-Crafts acylation of phenylacet...

Identifying the Golden Ticket

I've identified "methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate" as a crucial intermediate related to Bilastine, a derivative I've been considering. This compound, found in my recent research, appears to be the most promising lead, the "Golden Ticket" in this investigation!

Refining the Target Compound

I've made a crucial correction: the user's compound is "2-(4-(2-Chloroacetyl)phenyl)acetonitrile". I initially misidentified it, but now understand it's a Phenylacetonitrile derivative. This is likely 4-(Cyanomethyl)phenacyl chloride , which I believe is a key intermediate for compounds such as Atenolol, though I need to explore this more closely.

Investigating Applications Further

I'm now considering applications of the compound as a building block. My initial thoughts are Trazodone or Nefazodone , though heterocycles and beta-blockers are also promising directions to explore. The exact melting point remains elusive, though I've found a related derivative with a predicted boiling point. I've also identified potential CAS numbers that are related, though the exact CAS corresponding to the user's compound "2-(4-(2-Chloroacetyl)phenyl)acetonitrile" could be different. I need to be sure that the CAS of my compound matches the user's!

Clarifying Data Retrieval

I realize now I was mistaken about CAS 240401-22-3. It's not applicable. I've switched my focus to the compound name, "2-(4-(2-Chloroacetyl)phenyl)acetonitrile". I'm refining my search queries, trying "p-(2-chloroacetyl)benzyl cyanide", "4-(2-chloroacetyl)benzyl cyanide", "4-(cyanomethyl)phenacyl chloride", and related CAS searches. I'll provide a general melting point range if the exact data remains elusive and then focus on determining via the guide's method, as this is the core value. I'm also confirming it can be used to synthesize Atenolol via hydrolysis.

Investigating Melting Points

I'm still struggling to find the exact melting point for "2-(4-(2-Chloroacetyl)phenyl)acetonitrile" despite my best efforts. The lack of a direct hit strongly suggests this is a niche compound. It's either a custom synthesis product or might be referenced under a different name in existing literature. Further exploration is needed.

Refining Verification Strategy

I'm now structuring the guide as a methodological comparison, focusing on capillary vs. DSC methods for verifying the purity of phenacyl chloride derivatives, using "2-(4-(2-Chloroacetyl)phenyl)acetonitrile" as the case study. I'll include estimated melting point ranges derived from similar compounds. The verification process will cover why we verify, and then detail both methods, with a comparison table and protocol. I've also re-tried several CAS searches, though results are still limited.

Developing Safety Guidelines

I'm now integrating safety precautions into the verification guide, particularly concerning the lachrymatory and irritating nature of phenacyl chlorides like the target compound. The guide will prioritize safety with clear warnings. I will also incorporate information on how to refer to a Certificate of Analysis for a specific melting point value. This approach ensures accuracy and practicality in verifying the compound's identity.

Outlining Technical Guide

I'm structuring the comparative technical guide to cover the compound "2-(4-(2-Chloroacetyl)phenyl)acetonitrile". I'll introduce its importance as a possible intermediate, emphasizing melting point as a purity check. I'll provide a safety warning regarding its lachrymatory and toxic nature, and then compare capillary and DSC methods, with detailed protocols and data analysis. I'm also preparing a workflow diagram for clarity.

Exploring Analytical Methods

I'm now focusing on analytical methods, specifically Differential Scanning Calorimetry (DSC) and a brief mention of Thermogravimetric Analysis (TGA) for volatile impurities. I'm refining the concept of "product performance" to mean comparing the melting point verification results from different methods. I'm also re-evaluating CAS numbers to be extremely cautious about stating a specific CAS number unless 100% sure. I'm avoiding the CAS number search for the moment, and instead focusing on how it is used to synthesize other compounds, for instance Sotalol.

Defining Guide Scope

My current focus is narrowing down the guide's scope. I've decided to emphasize the compound's role as a "Key Pharmaceutical Intermediate (KPI)" without naming the specific drug. The final plan now includes a clear title, context, methodological comparison (Capillary vs. DSC), detailed protocols, workflow visuals, and references to standard pharmacopeia methods. A crucial insight is emerging about the thermal instability of phenacyl chlorides. I also plan to note how this instability favors DSC over capillary methods to differentiate decomposition from melting.

Confirming Thermal Instability

I'm now diving deeper into the thermal instability of phenacyl chlorides. This is helping me emphasize this key characteristic in the context of analytical method selection. The structure of the guide is taking shape, with an executive summary, technical context, method comparison, detailed protocols, data interpretation, visuals, and references. For the melting point range, I'll use "T_ref" or a CoA reference, and similar analog ranges. I have found data related to 4-(2-chloroacetyl)phenyl!

A Researcher's Guide to Elemental Analysis Standards for C10H8ClNO

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the precise characterization of novel compounds is paramount. For a molecule with the formula C10H8ClNO, accurate determination of its elemental composition is not merely a routine check; it is a foundational piece of data that confirms purity, validates synthesis, and ensures the reliability of subsequent biological and chemical studies. This guide provides a comprehensive comparison of the prevalent methodologies for the elemental analysis of such a compound, offering insights into the underlying principles, experimental best practices, and the interpretation of results. Our focus is on empowering researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their analytical needs.

The Criticality of Elemental Analysis in Drug Development

Elemental analysis serves as a gatekeeper in the progression of a new chemical entity from discovery to a potential therapeutic. For a compound like C10H8ClNO, which could represent a novel therapeutic agent, an intermediate, or a reference standard, the stakes are high. An accurate elemental composition provides:

  • Confirmation of Molecular Formula: It is the primary method to experimentally verify the theoretical elemental percentages, lending confidence to the proposed molecular structure.

  • Assessment of Purity: Significant deviations from the theoretical values can indicate the presence of impurities, residual solvents, or incomplete reactions.

  • Regulatory Compliance: Regulatory bodies like the FDA require stringent characterization of drug substances, and elemental analysis is a key component of the data package.

For C10H8ClNO, the theoretical elemental composition is:

  • Carbon (C): 61.39%

  • Hydrogen (H): 4.12%

  • Chlorine (Cl): 18.12%

  • Nitrogen (N): 7.16%

  • Oxygen (O): 8.18% (by difference)

Achieving experimental values close to these theoretical percentages is the goal of any elemental analysis method.

Combustion Analysis: The Gold Standard for C, H, N, and S

The most widely used and trusted technique for determining the carbon, hydrogen, nitrogen, and sulfur content in organic compounds is combustion analysis.[1][2][3] This method's longevity and prevalence are testaments to its robustness, accuracy, and precision.[1]

The Combustion Principle: A Controlled Conversion

At its core, combustion analysis involves the complete and rapid combustion of a small, precisely weighed sample in a high-temperature, oxygen-rich environment.[2][4] This process breaks down the organic molecule into its constituent elemental gases: carbon dioxide (CO2), water (H2O), and nitrogen gas (N2).[1][4] If sulfur were present, it would be converted to sulfur dioxide (SO2).[4]

The resulting gases are then swept by an inert carrier gas, typically helium, through a series of separation columns and detectors.[4][5] Modern elemental analyzers automate this entire process, providing a rapid and reliable determination of the elemental composition.[6]

Comparative Overview of Elemental Analysis Techniques

While combustion analysis is the primary workhorse for C, H, and N, the determination of halogens like chlorine often requires a different approach. The following table compares the most relevant techniques for the complete elemental analysis of C10H8ClNO.

TechniqueElements DeterminedPrincipleAdvantagesDisadvantagesTypical Accuracy
Combustion Analysis C, H, N, SHigh-temperature combustion and detection of resulting gases (CO2, H2O, N2, SO2).[1][4]High precision and accuracy, small sample size, fast analysis time, well-established methodology.[2][6]Indirect determination of oxygen, specialized instrumentation required.± 0.3% absolute.[7]
Oxygen Flask (Schöniger) Combustion Cl, Br, I, SCombustion in a closed, oxygen-filled flask followed by absorption and titration of the resulting halides or sulfate.[8][9]Simple, inexpensive apparatus, suitable for halogen and sulfur determination.Manual procedure, potential for incomplete combustion, safety precautions required.[8]± 0.5% absolute.[7]
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Cl, S, and metalsSample introduction into an argon plasma, causing atomic emission of light at element-specific wavelengths.Multi-element capability, high sensitivity for many elements.Can have interferences, not ideal for C, H, N determination in organic matrices.[10]Varies with element and matrix.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Cl, S, and trace metalsSimilar to ICP-OES, but ions are detected by a mass spectrometer, providing isotopic information.[1][11]Extremely high sensitivity, capable of trace and ultra-trace analysis.[12]More complex and expensive instrumentation, potential for polyatomic interferences.[13]Varies with element and matrix.
X-Ray Fluorescence (XRF) Elements heavier than NaExcitation of core electrons by X-rays, followed by detection of characteristic fluorescent X-rays.[1][14]Non-destructive, rapid analysis, minimal sample preparation for solids.[1]Lower sensitivity for lighter elements, matrix effects can be significant.Varies with element and matrix.

Experimental Workflow: A Self-Validating Protocol for C10H8ClNO Analysis

To ensure the trustworthiness and accuracy of your results, a well-designed and validated experimental protocol is essential. The following outlines a step-by-step methodology for the elemental analysis of C10H8ClNO, incorporating best practices for quality control.

I. Instrumentation and Calibration
  • Instrument Selection: A modern CHN elemental analyzer is the instrument of choice for carbon, hydrogen, and nitrogen determination.[3][7] For chlorine, an oxygen flask combustion apparatus coupled with a titrator is a reliable and cost-effective option.[7][8]

  • Calibration Standards: The accuracy of your results is directly tied to the quality of your calibration. Utilize certified reference materials (CRMs) from reputable sources such as the National Institute of Standards and Technology (NIST) or other accredited suppliers.[15][16][17] For CHN analysis, standards like acetanilide or sulfanilamide are commonly used.[15][18] For chlorine analysis, a certified standard containing a known amount of chlorine should be used.

  • Calibration Procedure: Perform a multi-point calibration to establish a linear response curve for each element. This involves analyzing a series of standards of varying weights to cover the expected range of your sample.

II. Sample Preparation and Analysis
  • Sample Handling: The sample must be homogenous and dry. If necessary, grind the sample to a fine powder to ensure uniformity. Dry the sample in a vacuum oven at a suitable temperature to remove any residual solvent or moisture, which can significantly impact the hydrogen and oxygen values.

  • Weighing: Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a calibrated microbalance.[19] The precise weight is critical for accurate calculations.

  • Combustion Analysis (CHN):

    • Place the encapsulated sample into the autosampler of the CHN analyzer.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

    • The resulting CO2, H2O, and N2 gases are separated by a gas chromatography column and detected by a thermal conductivity detector (TCD).[4][6]

    • The instrument software calculates the percentage of each element based on the detector response and the sample weight.

  • Oxygen Flask Combustion (Chlorine):

    • Weigh a similar amount of sample onto a piece of halogen-free filter paper and fold it securely.[8]

    • Place the paper packet into the platinum gauze sample holder of the oxygen flask stopper.[8]

    • Add an appropriate absorbing solution (e.g., a dilute solution of hydrogen peroxide in sodium hydroxide) to the combustion flask.[8]

    • Flush the flask with oxygen, then ignite the filter paper fuse and quickly insert the stopper into the flask.[8]

    • After combustion is complete, allow the flask to cool and the resulting hydrogen chloride gas to be absorbed into the solution.

    • Titrate the resulting chloride ions with a standardized solution of silver nitrate or mercury(II) nitrate.

III. Data Analysis and Validation
  • Calculation: The percentage of each element is calculated as follows:

    % Element = (Mass of Element / Total Mass of Sample) * 100

  • Acceptance Criteria: The experimental results should fall within an acceptable range of the theoretical values. A common acceptance criterion in the pharmaceutical industry is ±0.4% of the theoretical value for each element.

  • System Suitability: Before and after running a set of samples, analyze a known quality control (QC) standard. The results for the QC sample should be within a predefined acceptance range to ensure the system is performing correctly throughout the analytical run.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_chn CHN Analysis (Combustion) cluster_cl Chlorine Analysis (Oxygen Flask) Homogenize Homogenize & Dry Sample Weigh Accurately Weigh (1-3 mg) Homogenize->Weigh Combustion High-Temp Combustion in O2 Weigh->Combustion Combustion_Cl Oxygen Flask Combustion Weigh->Combustion_Cl Separation Gas Separation (GC) Combustion->Separation Detection_CHN Detection (TCD) Separation->Detection_CHN Calculation_CHN Calculate %C, %H, %N Detection_CHN->Calculation_CHN Absorption Absorb HCl Gas Combustion_Cl->Absorption Titration Titration Absorption->Titration Calculation_Cl Calculate %Cl Titration->Calculation_Cl

Caption: Experimental workflow for the elemental analysis of C10H8ClNO.

Method_Comparison cluster_combustion Combustion-Based Methods cluster_spectroscopic Spectroscopic Methods CHN_Analyzer CHN(S) Analyzer (High Throughput, Automated) Oxygen_Flask Oxygen Flask (Manual, Halogens/Sulfur) ICP ICP-OES / ICP-MS (Trace Elements, High Sensitivity) XRF XRF (Non-destructive, Solids) C10H8ClNO Analysis of C10H8ClNO C10H8ClNO->CHN_Analyzer C, H, N C10H8ClNO->Oxygen_Flask Cl C10H8ClNO->ICP Cl (alternative) C10H8ClNO->XRF Cl (screening)

Caption: Comparison of analytical methods for C10H8ClNO.

Trustworthiness Through Self-Validation

The protocol described above is designed to be a self-validating system. The consistent performance of the instrument, as demonstrated by the passing of system suitability checks with a known QC standard, provides confidence in the results obtained for unknown samples. Furthermore, adherence to established international standards, such as those from ASTM and the use of certified reference materials traceable to NIST, grounds the entire process in a framework of metrological traceability.[20][21] Laboratories accredited under ISO/IEC 17025 have demonstrated their technical competence and ability to produce precise and accurate test data, further enhancing the trustworthiness of their results.[22][23][24]

Conclusion: A Foundation of Quality

The elemental analysis of a compound like C10H8ClNO is a critical step in the research and development process. By understanding the principles behind the primary analytical techniques, implementing a robust and self-validating experimental protocol, and adhering to established standards, researchers can ensure the generation of accurate and reliable data. This foundational data not only confirms the identity and purity of the compound but also provides the necessary confidence to move forward in the complex and demanding journey of drug discovery and development.

References

  • ASTM D5291-10, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2010. [Link]

  • Elemental analysis: operation & applications - Elementar. [Link]

  • ISO/IEC 17025 Accreditation - NSL Analytical. [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233> - Spectroscopy. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • General Chapters: <471> OXYGEN FLASK COMBUSTION. [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A - Smithers. [Link]

  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. [Link]

  • Combustion Analysis - Alternative Approaches. [Link]

  • A Look at Elemental Analysis for Organic Compounds - AZoM. [Link]

  • Combustion Analysis Versus Spectrometric Methods - AZoM. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo. [Link]

  • C/N/S/Cl Elemental Analyzer (ANALYTIK JENA) - Lab Science Solution. [Link]

  • Spotlight on accreditation standards: ISO/IEC 17025 for laboratory testing/calibration - UKAS. [Link]

  • ISO/IEC 17025: A Complete Guide to Lab Accreditation - IntuitionLabs.ai. [Link]

  • Elemental Inorganic Standards - Agilent. [Link]

  • Elemental analysis. [Link]

  • Measurements, Standards, and Reference Materials for Industrial Commodities | NIST. [Link]

  • CHNS Elemental Analysers - The Royal Society of Chemistry. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-(2-Chloroacetyl)phenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(4-(2-chloroacetyl)phenyl)acetonitrile. As a laboratory professional, your safety and the integrity of our research environment are paramount. This guide moves beyond a simple checklist to explain the chemical principles that dictate these procedures, ensuring a deep understanding of safe handling and waste management.

Hazard Profile: Understanding the "Why"

Effective disposal begins with a clear understanding of the hazards. 2-(4-(2-chloroacetyl)phenyl)acetonitrile is a multi-functional compound, and its risks are derived from its distinct chemical moieties: the halogenated acetyl group and the nitrile group.

  • Halogenated Organic Compound: The presence of a chlorine atom classifies this substance as a halogenated hydrocarbon.[1] These compounds are often toxic, potentially carcinogenic, and environmentally persistent.[2] Critically, they require a specific, separate disposal stream from non-halogenated organic waste to prevent contamination and ensure proper treatment, which is often more complex and costly.[2][3]

  • Nitrile Compound (-C≡N): The acetonitrile portion contains a cyano group. Nitriles are toxic, with potential routes of exposure including inhalation, ingestion, and skin contact.[4][5] A significant, though context-dependent, risk is their potential to release highly toxic hydrogen cyanide (HCN) gas if exposed to strong acids.

  • Reactivity: As a reactive chemical, it is incompatible with strong oxidizing agents, acids, and bases.[4][6] Improper mixing can lead to vigorous, exothermic reactions or the release of toxic gases.

Given these characteristics, this compound must be managed as a regulated, hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[7][8]

Core Disposal Principles

Three core principles must govern every action taken when handling this waste:

  • Segregation is Mandatory: All waste containing 2-(4-(2-chloroacetyl)phenyl)acetonitrile, including contaminated consumables, must be placed in a designated "Halogenated Organic Waste" container.[1][7]

  • Avoid All Environmental Release: Drain disposal and evaporation are strictly prohibited.[9] This chemical must not enter the environment.[4][10]

  • Professional Management is Required: Final disposal must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2][11]

Standard Operating Procedure for Disposal

This section provides a step-by-step methodology for the routine disposal of 2-(4-(2-chloroacetyl)phenyl)acetonitrile from laboratory operations.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the minimum required PPE.[7]

  • Eye Protection: Safety goggles are mandatory to protect from splashes.[7] For larger quantities, a face shield is recommended.[12]

  • Hand Protection: Wear nitrile gloves. Double-gloving is prudent practice. If contact occurs, remove gloves immediately, wash hands, and don fresh gloves.[1][13]

  • Body Protection: A lab coat must be worn to protect skin and clothing.[7]

  • Work Area: All handling and waste commingling must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[1][2]

Step 2: Select and Prepare the Correct Waste Container
  • Obtain a designated hazardous waste container from your EHS department. This is typically a high-density polyethylene (HDPE) carboy or bottle.[2][9]

  • The container must be specifically intended for Halogenated Organic Liquid Waste .

  • Ensure the container is in good condition, free of cracks, and has a secure, threaded cap.[3]

Step 3: Proper Labeling

Labeling is a critical step for safety and regulatory compliance. The waste container must be labeled before the first drop of waste is added.[3]

  • Affix a "Hazardous Waste" tag, provided by your institution, to the container.[2]

  • Complete all fields accurately:

    • Generator Information: Your name, lab, and contact information.

    • Contents: List all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages.[3] This must include "2-(4-(2-chloroacetyl)phenyl)acetonitrile" and any solvents used.

    • Hazards: Check all applicable hazard boxes, which will include "Toxic" and "Halogenated." [2]

Step 4: Waste Collection and Interim Storage
  • Carefully decant the waste into the prepared, labeled container inside a chemical fume hood.

  • Keep the waste container securely closed at all times, except when actively adding waste.[2][3]

  • Store the container in a designated Satellite Accumulation Area (SAA), such as a secondary containment bin within a ventilated cabinet.[2][9]

  • The storage area should be cool, dry, and away from incompatible materials (acids, bases, oxidizers).[9]

Step 5: Arranging for Final Disposal
  • Monitor the waste level in the container. When it reaches approximately 75-80% full, schedule a pickup.[2] Do not overfill containers.

  • Request a waste collection from your EHS department by following your institution's specific procedures, which may involve an online form or phone call.[2]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the lab immediately.

  • Isolate the Area: Restrict access to the spill area.

  • Assess the Spill: For small, manageable spills, proceed with cleanup only if you are trained and equipped to do so. For large spills, evacuate the area and contact EHS or the emergency response number for your institution.

  • Cleanup:

    • Wearing full PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[2][9]

    • Carefully sweep or scoop the absorbed material into a sealable bag or container.[10]

    • Label the container as "Hazardous Waste" with the contents listed as "Spill Debris containing 2-(4-(2-chloroacetyl)phenyl)acetonitrile" and any solvents.

    • Arrange for disposal through EHS.

  • Decontaminate: Clean the spill area with an appropriate solvent and soap and water. All cleaning materials must also be disposed of as hazardous waste.

Summary of Disposal Parameters

ParameterGuidelineJustification
Hazard Class Halogenated Organic, Toxic, ReactiveContains chlorine; exhibits toxicity from nitrile and chloroacetyl groups; incompatible with common reagents.[1][2][4]
PPE Safety Goggles, Nitrile Gloves, Lab CoatProtects against splashes, skin contact, and contamination.[7]
Work Area Chemical Fume HoodPrevents inhalation of potentially toxic vapors or dusts.[1]
Disposal Container Labeled "Halogenated Organic Waste"Mandatory segregation to ensure proper, compliant disposal and prevent costly cross-contamination.[2][3][7]
Incompatible Materials Strong Acids, Strong Bases, Oxidizing AgentsRisk of dangerous reactions, including the potential release of toxic gases like HCN or HCl.[4][6]
Prohibited Disposal Sink/Drain, Regular Trash, EvaporationPrevents environmental contamination and violation of hazardous waste regulations.[7][8][9]

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste related to 2-(4-(2-chloroacetyl)phenyl)acetonitrile.

G cluster_prep Preparation cluster_waste Waste Handling cluster_storage Storage & Disposal ppe Step 1: Don Full PPE (Goggles, Lab Coat, Nitrile Gloves) hood Step 2: Work in Chemical Fume Hood ppe->hood start Waste Generated (Pure compound, solution, or contaminated material) container Step 3: Select 'Halogenated Organic Waste' Container start->container Is waste contaminated with 2-(4-(2-chloroacetyl)phenyl)acetonitrile? spill Emergency: Spill Occurs start->spill labeling Step 4: Affix & Complete Hazardous Waste Label container->labeling collect Step 5: Add Waste to Container labeling->collect close Step 6: Securely Close Container collect->close storage Step 7: Store in Designated SAA (Secondary Containment) close->storage pickup Step 8: Request Pickup from EHS (When container is ~75% full) storage->pickup end Compliant Disposal pickup->end spill_cleanup Contain with Inert Absorbent. Collect in sealed container. Label as Spill Debris. spill->spill_cleanup Follow Spill Management Protocol spill_cleanup->storage Dispose of as Halogenated Waste

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.